Fexofenadinone-d10
Description
Properties
Molecular Formula |
C₃₂H₂₇D₁₀NO₄ |
|---|---|
Molecular Weight |
509.7 |
Synonyms |
2-[4-[4-[4-(Hydroxydiphenyl-d10-methyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic Acid; 4-[1-Oxo-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid; USP Fexofenadine Related Compound A-d10 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Bioanalytical Applications of Fexofenadine-d10
[1]
Executive Summary
Fexofenadine-d10 is the stable isotope-labeled (SIL) analog of Fexofenadine, a selective histamine H1-receptor antagonist.[1] Enriched with ten deuterium atoms on the benzhydryl moiety, this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Fexofenadine in biological matrices (plasma, urine) via LC-MS/MS.[1]
This guide details the physicochemical profile, synthetic logic, and validated bioanalytical protocols for Fexofenadine-d10.[1][2] It emphasizes the critical role of the +10 Da mass shift in eliminating isotopic crosstalk and ensuring regulatory compliance (FDA/EMA) in pharmacokinetic studies.
Chemical Identity & Structural Specifications[1][3][4][5][6]
Fexofenadine-d10 is chemically distinct due to the specific substitution of hydrogen with deuterium on the two phenyl rings attached to the methanol group. This labeling position is metabolically stable, preventing "label loss" during in vivo circulation or sample processing.
Nomenclature and Identification
| Property | Specification |
| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-di(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |
| CAS Number (HCl) | 1215821-44-5 |
| CAS Number (Free Base) | 1215900-18-7 |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][3][4][5][6][7] · HCl |
| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d10) |
| Appearance | White to off-white solid |
Structural Topology (Graphviz)
The following diagram illustrates the molecular connectivity, highlighting the specific location of the deuterium labels (d10) on the benzhydryl system, which is critical for mass spectral differentiation.
[1]
Physicochemical Profile & Stability
Understanding the physical behavior of Fexofenadine-d10 is essential for method development. While deuterium labeling minimally alters chemical reactivity, it induces subtle changes in lipophilicity (Chromatographic Isotope Effect).[1]
Solubility and Ionization
-
Solubility: The HCl salt is slightly soluble in water and methanol; freely soluble in DMSO. It is practically insoluble in non-polar solvents like hexane.[8]
-
pKa: Fexofenadine is a zwitterion.
-
LogP: ~2.8 (Octanol/Water).[1] The deuterated analog may exhibit a slightly lower LogP (approx -0.05 to -0.1 unit difference) due to the lower vibrational energy of C-D bonds compared to C-H bonds.[1]
Stability Considerations
-
Solid State: Stable for ≥4 years at -20°C. Hygroscopic; keep desiccated.[1]
-
Solution State:
-
Stock Solutions (MeOH): Stable for 1 month at -20°C.
-
Reconstituted in Mobile Phase: Stable for 24 hours at autosampler temperature (4°C).
-
Photostability: Fexofenadine is light-sensitive.[1] Solutions should be protected from light (amber vials) to prevent degradation into decarboxylated impurities.[1]
-
Synthesis & Isotopic Enrichment[1]
The synthesis of Fexofenadine-d10 requires a route that prevents "scrambling" (exchange of deuterium with solvent protons).[1] The industry-standard approach utilizes a convergent synthesis.
Synthetic Pathway
The core strategy involves synthesizing a deuterated precursor (Azacyclonol-d10 ) and coupling it with the alkyl-phenyl acid moiety.[1]
[1]
Why d10? (The Isotope Effect)[1]
-
Mass Shift (+10 Da): Natural Fexofenadine contains Carbon-13 isotopes.[1] The M+2 and M+3 natural abundance peaks of the analyte can interfere with internal standards labeled with only 2 or 3 deuteriums (d2/d3).[1] A d10 label shifts the mass far beyond the natural isotopic envelope of the analyte, ensuring zero cross-talk .
-
Metabolic Stability: The deuterium atoms are placed on the phenyl rings, which are resistant to metabolic exchange, unlike labels placed on acidic protons (OH/COOH) which would exchange instantly with water.[1]
Bioanalytical Application: LC-MS/MS Protocol
This section outlines a validated workflow for quantifying Fexofenadine in human plasma using Fexofenadine-d10.
Mass Spectrometry Parameters (MRM)
The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.[1]
| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) |
| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.3 [M+H]⁺ |
| Product Ion (Q3) | m/z 466.2 (Water loss) | m/z 476.2 (Water loss) |
| Cone Voltage | 40 V | 40 V |
| Collision Energy | 25-30 eV | 25-30 eV |
| Dwell Time | 100 ms | 100 ms |
Technical Note: The transition 502.3 -> 466.2 represents the loss of water (-18 Da) and cleavage near the tertiary alcohol.[1] The d10 analog undergoes the exact same fragmentation, retaining the +10 mass shift in the product ion (476.2), confirming the label is on the stable benzhydryl moiety.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred over SPE for Fexofenadine due to its high recovery and simplicity.[1]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Fexofenadine-d10 working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 3 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Injection: Inject 5 µL of the supernatant.
Chromatographic Workflow
Deuterated standards can elute slightly earlier than non-deuterated analytes on C18 columns due to the slightly lower lipophilicity of C-D bonds.
LC Conditions:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes.
-
Retention Time: ~1.9 min (Analyte and IS should co-elute or IS elutes <0.05 min earlier).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link][1]
-
Vlase, L., et al. (2010).[1] Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation. Biomedical Chromatography, 24(3), 335-341.[1][9] Retrieved from [Link]
-
Zhang, Y., et al. (2014).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. Journal of Chromatography B. Retrieved from [Link]
Sources
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- 3. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Fexofenadine-d10 - CAS - 1215900-18-7 | Axios Research [axios-research.com]
- 6. CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
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- 9. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the mechanism of action for deuterated fexofenadine?
Deuterated Fexofenadine: Mechanisms of Action in Bioanalysis and Pharmacology
Executive Summary
This technical guide analyzes Deuterated Fexofenadine (e.g., Fexofenadine-d6, Fexofenadine-d10) through the lens of pharmaceutical development. While standard fexofenadine is a blockbuster H1-antihistamine, its deuterated isotopologs serve a critical, distinct role in the drug development lifecycle.[1]
For the research and development professional, the "mechanism of action" for deuterated fexofenadine is dual-faceted:
-
Analytical Mechanism (Primary Application): It acts as a stable isotope-labeled internal standard (SIL-IS), correcting for matrix effects and ionization variability in LC-MS/MS bioanalysis.[1]
-
Pharmacological Mechanism (Theoretical/Research): It retains the potent H1-receptor antagonism of the parent drug.[1] However, unlike other deuterated candidates (e.g., deutetrabenazine), deuteration does not significantly alter fexofenadine's pharmacokinetics due to the parent molecule's unique metabolic stability.[1]
Part 1: Molecular Architecture & Deuteration Strategy
Deuterated fexofenadine is synthesized by replacing specific hydrogen atoms (
Common Isotopologs:
-
Fexofenadine-d6: Deuterium substitution typically occurs on the gem-dimethyl groups of the carboxy-containing side chain or the piperidine ring.[1]
-
Fexofenadine-d10: Extensive deuteration, often on the benzhydryl rings, providing a larger mass shift (+10 Da) to prevent isotopic overlap with the parent drug's M+2 natural isotopes.[1]
Strategic Selection of Labeling Sites: To function as a robust internal standard, the deuterium labels are placed on non-exchangeable carbon positions (C-D bonds).[1] Labels on heteroatoms (O-D, N-D) are avoided as they would exchange with solvent protons, leading to signal loss.[1]
Part 2: Pharmacological Mechanism of Action (The Drug Context)[2]
While primarily an analytical tool, deuterated fexofenadine retains the bioactive properties of the parent molecule.[1]
Pharmacodynamics: H1-Receptor Inverse Agonism
Deuterated fexofenadine functions as a highly selective inverse agonist at the peripheral H1 histamine receptor.[1] The substitution of hydrogen for deuterium does not alter the pharmacophore's binding affinity (
-
Mechanism: It stabilizes the H1 receptor in its inactive G-protein coupled state (
).[1] -
Result: Downregulation of the NF-
B signaling pathway and suppression of pro-inflammatory cytokines (IL-6, IL-8) and adhesion molecules (ICAM-1).[1]
The Kinetic Isotope Effect (KIE) & Metabolic Stability
In drug design, deuteration is often used to slow metabolism via the Primary Kinetic Isotope Effect .[1] The C-D bond is 6–10 times stronger than the C-H bond due to a lower zero-point energy.[1]
-
Why Deuterated Fexofenadine is NOT a Therapeutic Candidate: Unlike drugs with high metabolic clearance (e.g., venlafaxine), fexofenadine is excreted ~95% unchanged in urine and feces.[1] It is not a significant substrate for CYP450 enzymes.[1]
Figure 1: H1 Receptor Signal Transduction & Antagonism
Caption: Deuterated fexofenadine acts as an inverse agonist, stabilizing the inactive H1 receptor conformation and blocking the Gq-mediated inflammatory cascade.[1]
Part 3: Analytical Mechanism of Action (The Bioanalytical Core)
In the context of DMPK (Drug Metabolism and Pharmacokinetics) studies, the "action" of deuterated fexofenadine is its function as a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1]
Chromatographic Co-Elution
Because deuterium has a minimal effect on lipophilicity (LogP), deuterated fexofenadine co-elutes with the analyte (fexofenadine) during Liquid Chromatography (LC).[1]
-
Benefit: Any matrix suppression or enhancement occurring at that specific retention time affects both the analyte and the deuterated standard equally.[1]
Mass Spectrometric Differentiation
While they co-elute, they are distinct in the Mass Spectrometer (MS) due to the mass shift ($ \Delta m $).[1]
-
Example:
-
Mechanism: The mass analyzer filters these distinct channels simultaneously.[1] The ratio of the signals (Analyte Area / IS Area) provides a normalized value that is independent of injection volume errors or ionization suppression.[1]
Figure 2: LC-MS/MS Bioanalytical Workflow using Deuterated Fexofenadine
Caption: The analytical mechanism relies on chemical equivalence for co-elution and mass distinctiveness for detection, neutralizing matrix effects.[1]
Part 4: Experimental Protocols
Protocol A: Validation of Matrix Effect Compensation
Objective: To prove that Fexofenadine-d6 effectively normalizes ion suppression in human plasma.[1]
-
Preparation:
-
Extraction:
-
LC-MS/MS Analysis:
-
Calculation:
Protocol B: Metabolic Stability Assessment (Research Use)
Objective: To confirm lack of deuterium isotope effect on metabolism (verifying fexofenadine's stability).
-
Incubation:
-
Sampling:
-
Analysis:
-
Monitor disappearance of parent compound via LC-MS.[1]
-
-
Data Analysis:
Part 5: Data Summary
| Parameter | Fexofenadine (H) | Fexofenadine-d6 (D) | Impact of Deuteration |
| Molecular Weight | 501.66 g/mol | 507.70 g/mol | +6 Da (Mass Shift) |
| LogP (Lipophilicity) | ~2.8 | ~2.8 | Negligible (Co-elution) |
| H1 Receptor Affinity | High ( | High ( | None (Bio-equivalent) |
| Metabolic Stability | >95% Excreted Unchanged | >95% Excreted Unchanged | None (No KIE benefit) |
| Primary Utility | Therapeutic Agent | Internal Standard | Enables Quantitation |
References
-
Simpson, K. & Jarvis, B. (2000).[1] Fexofenadine: a review of its use in the management of seasonal allergic rhinitis and chronic idiopathic urticaria. Drugs. Link
-
Russak, E. M., et al. (2019).[1][2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link
-
FDA Center for Drug Evaluation and Research . (1996).[1] NDA 20-625: Allegra (Fexofenadine HCl) Clinical Pharmacology Review. Link
-
Lappin, G. & Rowland, M. (2012).[1] The uses of stable isotopes in drug metabolism and pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology. Link
-
Smith, D. A. (2016).[1] Deuterium in Drug Discovery and Development. In: Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] Link[1]
Sources
Technical Guide: Pharmacokinetic Profiling & Bioanalytical Utility of Fexofenadine-d10
[1][2]
Executive Summary
Fexofenadine-d10 is the deuterated analog of Fexofenadine, a second-generation H1-receptor antagonist.[1][2] In preclinical and clinical drug development, it serves as the Gold Standard Internal Standard (IS) for the quantitative bioanalysis of Fexofenadine in biological matrices (plasma, urine, tissues).
Unlike therapeutic candidates where deuteration is intended to alter metabolic stability (e.g., Deutetrabenazine), Fexofenadine-d10 is engineered to mimic the physicochemical behavior of the analyte without interfering with its mass spectral signal. This guide analyzes its physicochemical profile, its behavior in LC-MS/MS workflows, and the pharmacokinetic data it validates.
Physicochemical & Structural Profile
The utility of Fexofenadine-d10 relies on its ability to mirror the "parent" drug (Fexofenadine-d0) while maintaining a distinct mass shift to prevent "cross-talk" in the mass spectrometer.
Structural Modification
-
Chemical Name: Fexofenadine-d10 Hydrochloride
-
Isotopic Substitution: Ten hydrogen atoms on the two phenyl rings of the diphenylmethyl moiety are replaced with Deuterium (
). -
Molecular Formula:
-
Mass Shift: +10 Da relative to Fexofenadine. This shift is sufficient to avoid isotopic overlap with the natural M+2 or M+4 isotopes of the analyte.
Comparative Properties Table
| Property | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) | Technical Implication |
| Monoisotopic Mass | 501.29 Da | 511.35 Da | Allows clean separation in Q1 (Quadrupole 1) selection. |
| Retention Time (RT) | ~1.2 - 2.0 min | ~1.2 - 2.0 min | Co-elution is critical. The IS must elute simultaneously to experience the same matrix suppression/enhancement. |
| LogP (Lipophilicity) | ~2.8 | ~2.8 | Identical extraction recovery efficiency from plasma/tissue. |
| pKa | 4.25 (COOH), 9.53 (Amine) | Identical | Same ionization efficiency in ESI+ source. |
Bioanalytical Performance Profile
In preclinical studies, the "pharmacokinetic profile" of Fexofenadine-d10 refers to its stability and behavior within the analytical assay. It acts as a normalizer for experimental variability.
Chromatographic Behavior & Isotope Effect
While deuterium is heavier than hydrogen, the Deuterium Isotope Effect on retention time (RT) for a molecule of this size is negligible in Reverse Phase Chromatography (RPC).
-
Observation: Fexofenadine-d10 co-elutes with Fexofenadine.[3][4]
-
Benefit: By co-eluting, the d10 variant experiences the exact same Matrix Effects (ion suppression from phospholipids) as the analyte at that specific time point.
-
Correction Mechanism: If the matrix suppresses the analyte signal by 20%, it suppresses the d10 signal by 20%. The Ratio (Analyte/IS) remains constant, ensuring accuracy.
Mass Spectral Transition (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are standard for preclinical assays in Rat/Dog plasma:
-
Analyte (Fexofenadine):
502.3 466.2 (Loss of water/COOH group) -
Internal Standard (Fexofenadine-d10):
512.4 476.2
Critical Control: The +10 Da shift prevents the "M+2" isotope of the analyte from contributing signal to the IS channel, and vice versa.
Preclinical Pharmacokinetic Data (Derived)
When Fexofenadine-d10 is used as the IS, it enables the generation of high-precision PK data for Fexofenadine. Below is the typical PK profile observed in preclinical species (Rat/Dog), validated using the d10 standard.
Typical PK Parameters (Rat Model)
-
Dose: 10 mg/kg (Oral)
-
Vehicle: 0.5% Methylcellulose
| Parameter | Value (Mean ± SD) | Interpretation |
| Tmax (h) | 0.5 - 1.0 | Rapid absorption from the GI tract. |
| Cmax (ng/mL) | 450 ± 50 | High exposure; minimal first-pass metabolism. |
| AUC(0-inf) | 1800 hr*ng/mL | Linear exposure in therapeutic range. |
| Bioavailability (F) | ~35-40% | Limited by P-gp efflux in the gut (Fexofenadine is a P-gp substrate). |
| Elimination T1/2 | 4 - 6 hrs | Excreted largely unchanged in feces/bile. |
Theoretical In Vivo Behavior of d10
If Fexofenadine-d10 were dosed in vivo (e.g., in a microdose tracer study):
-
Metabolic Stability: Fexofenadine is minimally metabolized (~5% hepatic).[7] Therefore, the Kinetic Isotope Effect (KIE) —where deuteration slows down CYP450 metabolism—would be negligible .
Validated Experimental Protocol (LC-MS/MS)
Objective: Quantification of Fexofenadine in Rat Plasma. Standard: Fexofenadine-d10 (100 ng/mL working solution).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of Rat Plasma into a 1.5 mL centrifuge tube. -
IS Addition: Add 10
L of Fexofenadine-d10 working solution (200 ng/mL in MeOH). -
Precipitation: Add 200
L of Acetonitrile (ACN) containing 0.1% Formic Acid. -
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5
L of the supernatant into the LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
Visualization of Workflows
Bioanalytical Workflow (LC-MS/MS)
This diagram illustrates how Fexofenadine-d10 corrects for variability during the extraction and ionization steps.
Caption: Fexofenadine-d10 (IS) is added prior to extraction. Because it co-elutes with the analyte, any signal suppression affects both equally, cancelling out errors in the final ratio calculation.
Chemical Structure & Isotopic Labeling
A conceptual representation of the d10 labeling strategy.
Caption: The d10 modification occurs on the diphenylmethyl moiety, ensuring stability and sufficient mass separation from the parent compound.
References
-
BenchChem Technical Support. (2025).[1][2][4][6] The Role of Fexofenadine-d10 in Preclinical and Clinical Research: A Technical Guide. BenchChem. Link
-
Muppavarapu, R., et al. (2014).[5] Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: Application to a bioequivalence study. Biomedical Chromatography. Link
-
Lappin, G., et al. (2010).[8] Pharmacokinetics of fexofenadine: evaluation of a microdose and assessment of absolute oral bioavailability. European Journal of Pharmaceutical Sciences. Link
-
Simons, F.E., et al. (2004).[7] Fexofenadine: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. Link
-
FDA Center for Drug Evaluation and Research. (2010). Clinical Pharmacology and Biopharmaceutics Review: Fexofenadine. FDA Access Data. Link
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medicine.com [medicine.com]
- 8. Pharmacokinetics of fexofenadine: evaluation of a microdose and assessment of absolute oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isotopic Labeling and Stability of Fexofenadine-d10
For Researchers, Scientists, and Drug Development Professionals
Section 1: Fexofenadine and the Rationale for Isotopic Labeling
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as allergic rhinitis and urticaria.[1] It is the primary active metabolite of terfenadine and functions as a selective peripheral H1 receptor antagonist.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a lower likelihood of drowsiness.[1]
In drug development and clinical pharmacology, the accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[3][4] This is where isotopically labeled compounds, such as Fexofenadine-d10, become indispensable.
Why Use Fexofenadine-d10?
Fexofenadine-d10 is a stable isotope-labeled (SIL) internal standard for fexofenadine.[5] In this molecule, ten hydrogen atoms on the two phenyl rings of the diphenylmethyl group are replaced with deuterium.[5] This substitution provides a distinct mass shift that allows it to be differentiated from the unlabeled fexofenadine in mass spectrometry (MS) analysis, without significantly altering its chemical and physical properties.[5][6] The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis because it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations during sample preparation and instrumental analysis.[4][7]
Section 2: The Landscape of Isotopic Labeling
The introduction of deuterium into the fexofenadine molecule is a precise chemical synthesis process. The primary strategy involves the use of deuterated starting materials in a multi-step synthesis.
A Feasible Synthetic Pathway
A common approach to synthesizing Fexofenadine-d10 involves the preparation of a key deuterated intermediate, α,α-di(phenyl-d5)-4-piperidinemethanol, also known as Azacyclonol-d10.[5] This intermediate is then coupled with a non-deuterated side chain, followed by further chemical modifications to yield the final Fexofenadine-d10 product.[5]
The synthesis can be broadly outlined as follows:
-
Preparation of Phenyl-d5-magnesium bromide: This Grignard reagent is synthesized from bromobenzene-d5.[5]
-
Synthesis of Azacyclonol-d10: The deuterated Grignard reagent is reacted with a suitable piperidine derivative to form the key intermediate, Azacyclonol-d10.[5]
-
Coupling and subsequent reactions: The Azacyclonol-d10 is then coupled with a side chain, which after a series of reactions including reduction and hydrolysis, yields Fexofenadine-d10.[8][9]
Positional Stability of Deuterium Labels
The stability of the deuterium labels is a critical factor for a reliable internal standard.[6] Deuterium atoms should be placed in positions where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[6] Placing labels on heteroatoms like oxygen or nitrogen is generally avoided due to their lability.[6] In Fexofenadine-d10, the deuterium atoms are located on the aromatic rings, which are carbon-deuterium (C-D) bonds. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage and less likely to undergo back-exchange.[10][]
Section 3: Stability of Fexofenadine-d10
The stability of an analytical standard is crucial for ensuring the accuracy and reproducibility of bioanalytical methods. A comprehensive stability assessment for Fexofenadine-d10 should evaluate its integrity under various conditions.
Chemical Stability
Fexofenadine itself is a stable molecule.[1][12] The introduction of deuterium on the phenyl rings is not expected to significantly alter its chemical stability. However, like any pharmaceutical compound, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperature, or exposure to light.
Isotopic Stability and the Risk of Back-Exchange
A primary concern for deuterated standards is the potential for back-exchange, where deuterium atoms are replaced by hydrogen atoms.[13] As mentioned, the C-D bonds on the aromatic rings of Fexofenadine-d10 are generally stable. However, back-exchange can sometimes occur under certain analytical conditions, such as in the ion source of a mass spectrometer.[14] It is therefore essential to evaluate the isotopic stability of Fexofenadine-d10 under the specific conditions of the analytical method.
Section 4: A Framework for Stability Assessment
A robust stability testing protocol for Fexofenadine-d10 should be designed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16][17]
Experimental Protocol for a Stability Study
The following is a generalized protocol for assessing the stability of Fexofenadine-d10 in solution.
Objective: To evaluate the stability of Fexofenadine-d10 under various storage conditions over a defined period.
Materials:
-
Fexofenadine-d10 reference standard
-
Fexofenadine reference standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated analytical balance and volumetric flasks
-
Validated LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Fexofenadine-d10 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to concentrations relevant to the analytical assay.
-
-
Storage Conditions:
-
Aliquots of the working solutions should be stored under a variety of conditions, including:
-
Refrigerated (2-8 °C)
-
Room temperature (~25 °C)
-
Frozen (-20 °C and -80 °C)
-
Protected from light vs. exposed to light
-
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analytical Method:
-
Utilize a validated LC-MS/MS method for the analysis.[3] The method should be capable of separating fexofenadine from any potential degradants and accurately measuring the response of both Fexofenadine-d10 and a freshly prepared fexofenadine standard.
-
-
Data Analysis:
-
At each time point, compare the peak area ratio of the stored Fexofenadine-d10 to a freshly prepared standard.
-
Assess the isotopic purity by monitoring the mass-to-charge ratio (m/z) of Fexofenadine-d10 and checking for any increase in the signal corresponding to partially or fully non-deuterated fexofenadine.
-
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and concise manner.
Table 1: Hypothetical Stability Data for Fexofenadine-d10 (100 ng/mL in Methanol)
| Storage Condition | Time Point | Mean Peak Area Ratio (% of Initial) | Isotopic Purity (% d10) |
| -20°C | 0 months | 100.0 | >99.5 |
| 3 months | 99.8 | >99.5 | |
| 6 months | 100.1 | >99.5 | |
| 12 months | 99.7 | >99.5 | |
| 2-8°C | 0 months | 100.0 | >99.5 |
| 3 months | 99.5 | >99.5 | |
| 6 months | 99.2 | >99.5 | |
| 12 months | 98.9 | >99.5 | |
| Room Temp (~25°C) | 0 months | 100.0 | >99.5 |
| 3 months | 98.5 | >99.5 | |
| 6 months | 97.1 | >99.5 | |
| 12 months | 95.3 | >99.5 |
Interpretation: The hypothetical data in Table 1 suggests that Fexofenadine-d10 is highly stable when stored at -20°C for up to 12 months. Some degradation is observed at room temperature over time, highlighting the importance of proper storage. The isotopic purity remains high across all conditions, indicating no significant back-exchange. Commercial suppliers of Fexofenadine-d10 often state a stability of at least 4 years when stored at -20°C.[18]
Conclusion
Fexofenadine-d10 is a vital tool for the accurate quantification of fexofenadine in research and clinical settings. Its synthesis is designed to place deuterium labels in stable positions, minimizing the risk of isotopic exchange. A thorough understanding of its stability profile, established through rigorous experimental protocols, is essential for ensuring the integrity and reliability of bioanalytical data. By following established guidelines and employing validated analytical methods, researchers can confidently utilize Fexofenadine-d10 as a robust internal standard.
References
-
Sharma, R., & Singh, S. (2022). Fexofenadine. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. Fexofenadine. Accessed February 13, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3348, Fexofenadine. Accessed February 13, 2026. [Link]
-
Sathish, M. A., et al. (2011). Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry, 23(11), 4809-4812. [Link]
-
Khan, A. A., et al. (2023). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. Pharmaceutics, 16(12), 1619. [Link]
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Drugs.com. Fexofenadine. Accessed February 13, 2026. [Link]
-
Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 23). YouTube. [Link]
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Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
ResearchGate. Chemical structure of fexofenadine (Source: PubChem). Accessed February 13, 2026. [Link]
-
Khan, A. A., et al. (2023). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. MDPI. [Link]
-
Zhang, H., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(44), 14756-14763. [Link]
-
Khan, A. A., et al. (2023). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. PubMed. [Link]
-
Lappin, G., et al. (2010). Pharmacokinetics of fexofenadine: Evaluation of a microdose and assessment of absolute oral bioavailability. European Journal of Pharmaceutical Sciences, 40(2), 125-131. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Labcompliance. [Link]
-
Wsól, A., & Skibiński, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. [Link]
-
Pharmaffiliates. Deuterated Compounds. Accessed February 13, 2026. [Link]
-
Wikipedia. Deuterated drug. Accessed February 13, 2026. [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Wang, R., et al. (2018). The synthesis of fexofenadine. ResearchGate. [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Garella, D., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 14-17. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
- Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Varma, M. V. S., et al. (2012). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 70, 446-453. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-149. [Link]
- Google Patents. (n.d.).
-
Alden, P., & D'Arienzo, C. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4561. [Link]
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Fexofenadine-d10 CAS number and regulatory information.
Status: Research Use Only (RUO) | CAS: 1215821-44-5 (HCl Salt)[1]
Executive Summary
Fexofenadine-d10 is the stable isotope-labeled analog of Fexofenadine, a second-generation H1-receptor antagonist.[1] In the pharmaceutical development pipeline, it serves as the critical Internal Standard (IS) for the quantitative analysis of Fexofenadine in biological matrices (plasma, urine) via LC-MS/MS.[1]
Its primary utility lies in Bioequivalence (BE) studies and Pharmacokinetic (PK) profiling , where the +10 Da mass shift eliminates isotopic interference (crosstalk) from the native analyte, ensuring regulatory-grade data integrity compliant with FDA and EMA bioanalytical guidelines.[1]
Chemical Identity & Specifications
This section details the physicochemical properties required for Certificate of Analysis (CoA) verification.
| Parameter | Specification |
| Chemical Name | Fexofenadine-d10 Hydrochloride |
| CAS Number | 1215821-44-5 (HCl Salt); 1215900-18-7 (Free Base) |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5] · HCl |
| Molecular Weight | 548.18 g/mol (Salt); 511.73 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1–d10) |
| Chemical Purity | ≥ 98% (HPLC) |
| Solubility | Methanol (Slightly), DMSO, Water (Poor without pH adjustment) |
| Appearance | White to off-white solid |
| Melting Point | >148°C (Decomposition) |
Structural Insight: The deuterium labeling typically occurs on the two phenyl rings of the benzhydryl moiety. This position is metabolically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, a critical requirement for reproducible LC-MS retention times.[1]
Regulatory & Compliance Landscape
While Fexofenadine-d10 is not a controlled substance, its application falls under strict quality frameworks when used in regulated bioanalysis.[1]
3.1 Regulatory Classification
-
US FDA / EMA: Classified as a Reagent / Reference Standard . It is NOT for human consumption or therapeutic use.[1]
-
REACH (EU): Exempt from registration if tonnage is <1 ton/year (typical for analytical standards).[1]
-
Bioanalytical Standards: When used in GLP (Good Laboratory Practice) studies, the standard must be accompanied by a CoA detailing:
3.2 The "Cross-Signal" Compliance Rule
In regulated LC-MS assays (e.g., for ANDA submissions), the IS must not interfere with the analyte signal.[1]
-
Requirement: The response of the IS (Fexofenadine-d10) at the analyte's MRM transition must be < 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[1]
-
Why d10? A d10 label provides a mass shift of +10 Da. This is far beyond the natural isotopic envelope of Fexofenadine (M+1, M+2), effectively reducing crosstalk to zero compared to d3 or d4 analogs.[1]
Technical Application: LC-MS/MS Bioanalysis
4.1 The Mechanism of Error Correction
Fexofenadine-d10 corrects for:
-
Matrix Effects: Ion suppression/enhancement caused by phospholipids in plasma.[1]
-
Extraction Efficiency: Loss of analyte during protein precipitation or SPE.
-
Injection Variability: Autosampler inconsistencies.
Since the d10-analog co-elutes (or elutes very closely) with the native drug, it experiences the exact same ionization environment, providing a normalized ratio for quantitation.[1]
4.2 Validated Experimental Protocol (Plasma)
Context: Extraction of Fexofenadine from Human Plasma for PK Analysis.
Reagents:
-
IS Working Solution: Fexofenadine-d10 (500 ng/mL in Methanol).
-
Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]
Workflow:
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of IS Working Solution (Fexofenadine-d10). Vortex for 10 sec.
-
Precipitation: Add 150 µL of Precipitation Agent (Cold ACN).[1]
-
Extraction: Vortex vigorously for 2 min. Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an LC vial with insert.
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]
-
Transitions (ESI+):
Visualization of Workflows
Diagram 1: The Bioanalytical Lifecycle of Fexofenadine-d10
This diagram illustrates how the standard is processed from raw material to data generation in a GLP environment.
Caption: Figure 1: Step-by-step workflow for utilizing Fexofenadine-d10 in pharmacokinetic bioanalysis, ensuring traceability from weighing to data normalization.
Diagram 2: Isotopic Interference Logic
Why d10 is superior to d3/d4 for this specific molecule.
Caption: Figure 2: Mass spectral logic demonstrating why a +10 Da shift (d10) is required to avoid interference from the natural isotopic envelope of the parent drug.
Handling & Stability Protocols
To maintain the integrity of the reference standard:
-
Storage: Store solid powder at -20°C . It is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution Stability: Stock solutions (MeOH) are generally stable for 1 month at -20°C.[1]
-
Light Sensitivity: Fexofenadine is light-sensitive.[1] Use amber glassware for all stock and working solutions.
-
Solubility Note: The HCl salt dissolves well in Methanol or DMSO. For aqueous solutions, ensure pH is acidic (< pH 4) to maintain solubility; neutral pH may cause precipitation of the free base.[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10. Retrieved from [Link][1]
-
Chen, Y., et al. (2013).[1][6] Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link][1][6]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Veeprho. (n.d.). Fexofenadine-D10 (HCl) Reference Standard. Retrieved from [Link][1][2][5]
Sources
Methodological & Application
How to use Fexofenadine-d10 as an internal standard in LC-MS analysis.
A Protocol for Using Fexofenadine-d10 as a Stable Isotope Internal Standard in LC-MS/MS[1][2]
Introduction & Scientific Rationale
Fexofenadine is a second-generation H1-antihistamine and a recognized P-glycoprotein (P-gp) substrate, making it a critical probe drug in transporter phenotyping and drug-drug interaction (DDI) studies. Accurate quantification of Fexofenadine in biological matrices (plasma, serum, urine) is challenging due to potential matrix effects that can suppress or enhance ionization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why Fexofenadine-d10? The "Gold Standard" for correcting these variances is the use of a Stable Isotope Labeled (SIL) internal standard.[1] Fexofenadine-d10 (deuterated at ten positions, typically on the benzhydryl rings) serves as an ideal internal standard (IS) because:
-
Co-Elution: It possesses nearly identical chromatographic retention to the analyte, ensuring it experiences the exact same matrix environment at the moment of ionization.
-
Ionization Compensation: Any suppression or enhancement of the electrospray ionization (ESI) signal affects both the analyte and the IS equally. By quantifying the Area Ratio (Analyte/IS), these errors are mathematically cancelled out.
-
Extraction Recovery: It corrects for analyte loss during sample preparation steps (e.g., protein precipitation or SPE).
Chemical Specifications & Mass Transitions[3][4][5][6]
The following parameters must be configured in the Mass Spectrometer (e.g., Triple Quadrupole) for Multiple Reaction Monitoring (MRM).
| Feature | Analyte: Fexofenadine | Internal Standard: Fexofenadine-d10 |
| Molecular Formula | ||
| Molecular Weight | ~501.6 g/mol | ~511.7 g/mol |
| Precursor Ion (Q1) | 502.3 | 512.3 |
| Product Ion (Q3) | 466.2 (Loss of | 476.2 (Retains d10 label) |
| Cone Voltage | ~30-40 V | ~30-40 V |
| Collision Energy | ~27 eV | ~28 eV |
| Polarity | Positive ESI (+) | Positive ESI (+) |
Note: The transition 502 -> 466 represents the loss of two water molecules from the aliphatic chain. Since the d10 label is typically located on the terminal phenyl rings, the mass shift of +10 Da is preserved in the fragment ion (466 -> 476).
Experimental Workflow Visualization
The following diagram illustrates the critical checkpoints where Fexofenadine-d10 corrects for experimental variability.
Figure 1: Analytical workflow highlighting the three stages where the Internal Standard (IS) actively corrects for error: Initial dosing accuracy, Extraction efficiency, and Ionization suppression.
Detailed Protocol
4.1. Stock Solution Preparation
Objective: Create stable primary stocks and working solutions.
-
Solvent: Methanol (LC-MS Grade).
-
Storage: -20°C in amber glass vials (light sensitive).
-
Fexofenadine Stock (1 mg/mL): Weigh 10 mg Fexofenadine HCl into a 10 mL volumetric flask. Dissolve in Methanol.[2][3][4]
-
Fexofenadine-d10 Stock (100 µg/mL): Weigh 1 mg Fexofenadine-d10 into a 10 mL volumetric flask. Dissolve in Methanol.[2][3][4]
-
IS Working Solution (IS-WS): Dilute the d10 Stock with Methanol to a concentration of 500 ng/mL .
-
Rationale: This concentration should yield a signal intensity similar to the mid-range of your analyte calibration curve (e.g., if your curve is 1–1000 ng/mL, a 500 ng/mL IS spike is appropriate).
-
4.2. Sample Preparation (Protein Precipitation)
Method: High-throughput protein precipitation (PPT) is recommended for plasma/serum.
-
Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Spike IS: Add 10 µL of IS Working Solution (500 ng/mL) to every sample (Standards, QCs, and Unknowns).
-
Critical Step: Vortex gently for 5 seconds to equilibrate the IS with the matrix proteins.
-
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Ratio: 1:3 (Sample:Solvent) ensures efficient protein removal.
-
-
Agitate: Vortex vigorously for 1 minute.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an LC vial with an insert.
-
Dilution (Optional): If the initial solvent strength is too high for the LC gradient, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection to improve peak shape.
4.3. LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Initial Hold |
| 0.5 | 10% | Load Sample |
| 2.5 | 90% | Linear Ramp (Elution) |
| 3.0 | 90% | Wash |
| 3.1 | 10% | Return to Initial |
| 4.0 | 10% | Re-equilibration |
Data Analysis & Calculation
Quantification must be performed using the Internal Standard Method .
-
Integrate Peaks: Determine the Peak Area for Fexofenadine (
) and Fexofenadine-d10 ( ). -
Calculate Ratio:
-
Calibration Curve: Plot Response Ratio (Y-axis) vs. Nominal Concentration (X-axis).
-
Regression: Use Linear Regression (
) with weighting to account for heteroscedasticity (larger variance at higher concentrations).
Why this works:
If matrix effects suppress the signal by 20%, both
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| IS Signal Variation > 15% | Inconsistent pipetting or matrix effects. | Check pipettes. If matrix effect is severe, switch from PPT to Solid Phase Extraction (SPE). |
| Cross-talk (Carryover) | IS mass channel showing signal in Blank. | Check if IS contains non-labeled impurities. Use high-purity IS (>99% isotopic purity). |
| Peak Tailing | pH mismatch or column overload. | Ensure Mobile Phase A is acidic (pH ~3.0-3.5). Reduce injection volume. |
References
-
National Institutes of Health (NIH). (2010). Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. Retrieved from [Link]
-
PubChem. (2025). Fexofenadine-d10 | C32H39NO4.[5][6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Protocol for quantitative analysis of fexofenadine using Fexofenadine-d10.
Application Note: Quantitative Bioanalysis of Fexofenadine in Human Plasma via LC-MS/MS using Fexofenadine-d10
Executive Summary & Scientific Rationale
This protocol details a high-throughput, self-validating method for the quantification of Fexofenadine in human plasma. Fexofenadine, a zwitterionic H1-receptor antagonist, presents unique bioanalytical challenges due to its high polarity and potential for column adsorption (carryover).
Why Fexofenadine-d10? While structural analogs (e.g., terfenadine) can be used as Internal Standards (IS), they fail to perfectly compensate for matrix effects and ionization suppression/enhancement. Fexofenadine-d10 (labeled on the diphenylmethyl moiety) is the gold standard. It shares the exact physicochemical properties (pKa, logP) and chromatographic retention time as the analyte, ensuring that any matrix-induced ion suppression affects both equally, thereby normalizing the quantitative result.
Materials & Reagents
| Reagent | Grade/Specification | Notes |
| Fexofenadine HCl | Reference Standard (>99%) | Store at -20°C, protect from light. |
| Fexofenadine-d10 | Internal Standard (>98% isotopic purity) | Labeling: hydroxydiphenylmethyl-d10. |
| Acetonitrile (ACN) | LC-MS Grade | Mobile phase organic modifier. |
| Methanol (MeOH) | LC-MS Grade | Precipitation solvent. |
| Formic Acid | LC-MS Grade | Proton source for positive ESI. |
| Water | Milli-Q / 18.2 MΩ·cm | Mobile phase aqueous component.[1][2] |
| Human Plasma | K2-EDTA or Lithium Heparin | Blank matrix for calibration standards. |
Experimental Workflow
The following diagram outlines the "dilute-and-shoot" protein precipitation workflow, optimized for high throughput clinical trials.
Figure 1: Optimized Protein Precipitation (PPT) Workflow. Dilution with water prior to injection is a critical step to prevent "solvent effect" peak broadening caused by high organic content in the injection plug.
LC-MS/MS Methodology
Chromatographic Conditions
Fexofenadine is relatively polar. A C18 column with high carbon load and end-capping is recommended to minimize peak tailing caused by interaction with residual silanols.
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
-
Autosampler Temp: 4°C (Critical: Fexofenadine is stable, but evaporation of solvent must be prevented).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 2.50 | 90 | Elute analyte |
| 3.00 | 90 | Wash column |
| 3.10 | 10 | Re-equilibrate |
| 4.00 | 10 | End of Run |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Transitions: The primary transition corresponds to the loss of water molecules from the protonated parent ion.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fexofenadine | 502.3 [M+H]⁺ | 466.2 [M+H-2H₂O]⁺ | 40 | 27 |
| Fexofenadine-d10 | 512.3 [M+H]⁺ | 476.2 [M+H-2H₂O]⁺ | 40 | 28 |
Expert Insight: The transition 502 -> 466 represents the loss of two water molecules. This is more specific and usually provides a better signal-to-noise ratio than the single water loss (502 -> 484).
Method Validation Protocol (FDA/EMA Compliant)
To ensure the method is "self-validating," strict acceptance criteria must be applied to every run.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.[3] Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
Accuracy & Precision
Prepare Quality Control (QC) samples at four levels:
-
LLOQ: 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL (3x LLOQ)
-
Mid QC (MQC): 200 ng/mL
-
High QC (HQC): 400 ng/mL
-
Protocol: Analyze 6 replicates of each QC level over 3 separate days.
-
Criteria: Intra- and inter-day CV% must be
( for LLOQ).
Matrix Effect & Recovery
Since Fexofenadine is a P-gp substrate and zwitterionic, matrix effects can be significant.
-
Experiment: Compare the peak area of Fexofenadine spiked into extracted blank plasma (post-extraction spike) vs. Fexofenadine in neat solvent.
-
Calculation:
-
IS Normalization: The IS-normalized MF should be close to 1.0, proving Fexofenadine-d10 corrects for any suppression.
Troubleshooting & Expert Tips
Issue: Carryover
Fexofenadine is "sticky" due to its carboxylic acid moiety interacting with stainless steel and plastic surfaces.
-
Solution: Use a strong needle wash.
-
Weak Wash: 90:10 Water:MeOH.
-
Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid.
-
Issue: Peak Tailing
-
Cause: Interaction between the amine group and residual silanols on the column.
-
Solution: Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to keep silanols protonated (neutral), reducing secondary interactions. Alternatively, use ammonium formate buffer (10mM) instead of just formic acid to improve peak shape.
Issue: Stability
-
Observation: Fexofenadine is light-sensitive.
-
Protocol: Perform all extraction steps under yellow monochromatic light or use amber glassware/vials.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45358982, Fexofenadine-d10. [Link]
-
Hofmann, U., et al. (2002).[2] Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
Sources
Application Note: Robust Sample Preparation Strategies for the Accurate Quantification of Fexofenadine in Biological Matrices Using a Deuterated Internal Standard
Abstract and Introduction
This technical guide provides a comprehensive overview of field-proven sample preparation techniques for the quantitative analysis of fexofenadine in biological matrices, primarily human plasma. Fexofenadine, a second-generation antihistamine, is the major active metabolite of terfenadine and is widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] This document details three robust sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed for use with a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of fexofenadine (e.g., fexofenadine-d6 or fexofenadine-d10), to ensure the highest degree of accuracy and precision in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The rationale behind the use of a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability in extraction recovery and matrix effects. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated bioanalytical method for fexofenadine quantification. All protocols and recommendations are grounded in established scientific principles and align with regulatory expectations set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
The Critical Role of a Deuterated Internal Standard
In modern bioanalysis, particularly with a highly sensitive and specific technique like LC-MS/MS, the use of a SIL-IS is considered the gold standard. A deuterated internal standard, such as fexofenadine-d10, is chemically identical to the analyte, fexofenadine, with the exception of having some hydrogen atoms replaced by deuterium atoms.[6] This subtle mass difference allows for its distinct detection by the mass spectrometer, while its physicochemical properties remain virtually unchanged.[6]
The near-identical chemical nature of the SIL-IS ensures that it co-behaves with the analyte during all stages of the analytical process, including extraction, chromatography, and ionization. This co-behavior is crucial for correcting potential inaccuracies arising from:
-
Matrix Effects: Complex biological matrices like plasma can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous quantification.
-
Variability in Sample Recovery: Inconsistent recovery of the analyte during sample preparation steps can introduce significant error.
By adding a known amount of the deuterated internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach effectively normalizes for any variations, leading to a more accurate, precise, and robust assay.
Sample Preparation Methodologies
The choice of sample preparation technique is a critical decision in bioanalytical method development, with the primary goals being to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The following sections detail three commonly employed and effective methods for fexofenadine extraction from plasma.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from a biological sample.[7] It is often favored for its simplicity and suitability for high-throughput analysis.[8] The underlying principle is the addition of an organic solvent that reduces the solvation of proteins, causing them to denature and precipitate out of the solution.
Causality Behind Experimental Choices:
-
Precipitating Agent: Acetonitrile is a common choice as it effectively precipitates proteins while keeping fexofenadine in the supernatant.[9][10] Methanol can also be used, but acetonitrile often yields a cleaner extract.[11]
-
Solvent-to-Sample Ratio: A ratio of at least 2:1 (v/v) of precipitating solvent to plasma is typically sufficient to ensure complete protein precipitation.[10]
-
Vortexing and Centrifugation: Thorough vortexing ensures intimate mixing of the solvent and sample for efficient precipitation. High-speed centrifugation is then used to pellet the precipitated proteins, resulting in a clear supernatant containing the analyte and internal standard.[10]
Experimental Protocol: Protein Precipitation
-
Aliquot 50 µL of human plasma into a clean microcentrifuge tube.[10]
-
Add 100 µL of the internal standard working solution (e.g., 200 ng/mL of fexofenadine-d10 in methanol).[12]
-
Vortex the mixture for 10 seconds to ensure thorough mixing.[10]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer 50 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.[10]
Diagram of Protein Precipitation Workflow
Caption: Workflow for fexofenadine extraction via protein precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. LLE can provide a cleaner extract than PPT by removing a wider range of interferences.
Causality Behind Experimental Choices:
-
Extraction Solvent: A mixture of organic solvents is often used to optimize the extraction efficiency for fexofenadine. A common combination includes dichloromethane, ethyl acetate, and diethyl ether, which leverages different polarity characteristics to effectively partition fexofenadine from the aqueous plasma into the organic phase.[11]
-
pH Adjustment: While not always necessary for fexofenadine, adjusting the pH of the aqueous phase can be a powerful tool to control the ionization state of an analyte and thereby enhance its partitioning into the organic solvent.
-
Evaporation and Reconstitution: After extraction, the organic solvent is evaporated to concentrate the analyte. The residue is then reconstituted in a solvent that is compatible with the LC mobile phase to ensure good peak shape during chromatographic analysis.
Experimental Protocol: Liquid-Liquid Extraction
-
Aliquot 200 µL of human plasma into a clean centrifuge tube.
-
Add a specific volume of the deuterated internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of dichloromethane, ethyl acetate, and diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram of Liquid-Liquid Extraction Workflow
Caption: Workflow for fexofenadine extraction via liquid-liquid extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.[3] SPE can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity.[13]
Causality Behind Experimental Choices:
-
Sorbent Selection: For fexofenadine, a polymeric reversed-phase sorbent, such as Waters Oasis HLB, is highly effective.[13] This type of sorbent can retain a wide range of compounds, including fexofenadine, from an aqueous solution.
-
Conditioning and Equilibration: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with an aqueous solution (e.g., water) to prepare it for sample loading.
-
Washing: After loading the sample, a wash step with a weak solvent is performed to remove unretained interferences while the analyte of interest remains bound to the sorbent.
-
Elution: A strong organic solvent is then used to disrupt the interaction between fexofenadine and the sorbent, eluting the analyte into a collection tube.
Experimental Protocol: Solid-Phase Extraction
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Pre-treat 0.5 mL of plasma by adding the deuterated internal standard and diluting with a suitable buffer.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the fexofenadine and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Diagram of Solid-Phase Extraction Workflow
Caption: Workflow for fexofenadine extraction via solid-phase extraction.
LC-MS/MS Analysis
Following sample preparation, the extracts are analyzed by LC-MS/MS. The chromatographic system separates fexofenadine and its deuterated internal standard from any remaining matrix components, and the mass spectrometer provides sensitive and selective detection and quantification.
Typical LC-MS/MS Parameters
| Parameter | Typical Value | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for fexofenadine and its internal standard.[10] |
| Mobile Phase | Acetonitrile/Methanol and water with an additive (e.g., formic acid, ammonium acetate) | The organic modifier elutes the analytes from the C18 column, while the additives improve peak shape and ionization efficiency.[8][10] |
| Flow Rate | 0.2 - 0.5 mL/min | A typical flow rate for analytical LC-MS/MS, providing a balance between analysis time and chromatographic efficiency.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fexofenadine contains a basic nitrogen atom that is readily protonated in the ESI source.[9] |
| MRM Transitions | Fexofenadine: 502.3 -> 466.2[10][12][14] Fexofenadine-d10: 512.3 -> 476.2[12][14] | These precursor-to-product ion transitions are highly specific and provide excellent sensitivity for quantification. |
| Collision Energy | Analyte-specific (e.g., 27-28 V) | Optimized to produce the most abundant and stable product ions for fexofenadine and its internal standard.[12][14] |
Method Validation
A crucial aspect of bioanalytical science is the validation of the analytical method to ensure its reliability for its intended purpose.[15] Full validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[4][5] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[16]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.[16]
-
Recovery: The efficiency of the extraction procedure.[16]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[17]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[16]
Conclusion
The successful quantification of fexofenadine in biological matrices is heavily reliant on a robust and well-validated sample preparation method. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required for regulated bioanalysis. This application note has detailed three effective sample preparation techniques—protein precipitation, liquid-liquid extraction, and solid-phase extraction—providing both the procedural steps and the scientific rationale behind them. The choice of method will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. By following these guidelines and adhering to regulatory standards for method validation, researchers can confidently generate high-quality data for their pharmacokinetic and other drug development studies.
References
- Yang, Y., Zhang, Y., Zhang, Y., & Yang, X. (n.d.). Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Chinese Pharmaceutical Sciences.
- (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Acta Pharmaceutica Sciencia.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
(2024). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. MDPI. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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(n.d.). Fexofenadine. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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(n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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(n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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(n.d.). Fexofenadine. Wikipedia. Retrieved from [Link]
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(n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
- Guo, D., Zou, J., Zhu, Y., Lou, S., Fan, H., & Qin, Q. (2010). Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study.
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(2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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(n.d.). ALLEGRA® (fexofenadine hydrochloride). accessdata.fda.gov. Retrieved from [Link]
- Unadkat, J. D., Lee, C. A., & Smith, J. R. (n.d.).
-
(n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
(2025). Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]
- Jonkman-Bok, J. F., van de Merbel, N. C., & van den Berg, M. (2022). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1209, 123415.
- Fu, I., Woolf, E. J., & Matuszewski, B. K. (2004). Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection. Journal of pharmaceutical and biomedical analysis, 35(4), 837–846.
-
(2025). Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: Application to a clinical pharmacokinetic study. ResearchGate. Retrieved from [Link]
-
(n.d.). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]
- El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Brazilian Chemical Society, 21(8), 1488–1495.
-
(n.d.). RP-HPLC Estimation of Fexofenadine Hydrochloride in Rat Plasma. Retrieved from [Link]
-
(2021). RP-HPLC Method Development and Validation for Quantification of Fexofenadine in Pharmaceutical Products. DergiPark. Retrieved from [Link]
-
(n.d.). HPLC Method for Fexofenadine Analysis. Scribd. Retrieved from [Link]
-
(n.d.). HPLC Method for Analysis of Pseudoephedrine and Fexofenadine from Allegra D Tablet on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
(n.d.). Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. Retrieved from [Link]
-
(2023). Analytical Method for Estimation of Fexofenadine in Formulation-A Review. Ideal Publication. Retrieved from [Link]
-
(n.d.). Pharmaceutical Equivalent Dissertation of Fexofenadine Hydrochloride Brands. bepls. Retrieved from [Link]
-
(2021). RP-HPLC Method Development and Validation for Quantification of Fexofenadine in Pharmaceutical Products. DergiPark. Retrieved from [Link]
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Application Note: High-Precision Bioanalysis of Fexofenadine in Human Plasma using Fexofenadine-d10
[1]
Abstract
This application note details a robust LC-MS/MS protocol for the quantification of Fexofenadine in human plasma, utilizing Fexofenadine-d10 as a stable isotope-labeled internal standard (SIL-IS).[1] While Fexofenadine is a widely used non-sedating antihistamine, its zwitterionic nature and susceptibility to matrix-induced ionization suppression pose challenges in regulated bioanalysis.[1] This guide prioritizes the differentiation between extraction recovery and matrix effects using the Matuszewski strategy, ensuring compliance with FDA (2018) and ICH M10 bioanalytical guidelines.
Compound Profile & Mechanistic Rationale
Why Fexofenadine-d10?
In electrospray ionization (ESI), co-eluting phospholipids from plasma often suppress the signal of the analyte. An analog IS (like loratadine) cannot compensate for these instantaneous ionization changes because it does not co-elute perfectly with the analyte.[1]
Fexofenadine-d10 is the "Gold Standard" because:
-
Perfect Co-elution: It shares the exact retention time as Fexofenadine, experiencing the exact same matrix suppression/enhancement at the ESI source.
-
Isotopic Stability: The deuterium labels are typically located on the phenyl rings (benzhydryl group), which are metabolically and chemically stable, preventing deuterium-hydrogen exchange (D/H exchange) during sample processing.[1]
Physicochemical Specifications
| Property | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) |
| Formula | C₃₂H₃₉NO₄ | C₃₂H₂₉D₁₀NO₄ |
| Molecular Weight (Free Base) | ~501.6 g/mol | ~511.7 g/mol |
| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.4 [M+H]⁺ |
| Product Ion (Q3) | m/z 466.2 (Water loss) | m/z 476.3 (Water loss) |
| pKa | 4.25 (COOH), 9.53 (Amine) | Similar |
| LogP | ~2.7 | ~2.7 |
Experimental Strategy: The "Three-Set" Validation
To scientifically validate this method, we do not simply "measure recovery."[1] We must decouple Extraction Efficiency (how much is lost during sample prep) from Matrix Effect (how much signal is lost in the source).[1]
We employ the Matuszewski Strategy (Matuszewski et al., 2003), creating three distinct sample sets:
-
Set A (Neat Standards): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Analyte spiked into blank matrix after extraction.
-
Set C (Pre-Extraction Spike): Analyte spiked into blank matrix before extraction.[1]
Logic Flow Diagram
Figure 1: The Matuszewski logic distinguishes ionization issues (Matrix Factor) from sample preparation losses (Recovery).[1]
Protocol 1: Solution Preparation
Critical Quality Attribute (CQA): Fexofenadine is light-sensitive. All solutions must be prepared in amber glass vials.
Step 1: Stock Solutions (1.0 mg/mL)
-
Weighing: Accurately weigh 10.0 mg of Fexofenadine HCl and Fexofenadine-d10 HCl into separate 10 mL volumetric flasks.
-
Correction: Multiply weight by (MW Free Base / MW Salt) to correct for the hydrochloride counter-ion.
-
-
Dissolution: Dissolve in Methanol . Sonicate for 5 minutes.
-
Storage: Store at -20°C. Stability is typically 1 month.
Step 2: Internal Standard Working Solution (ISWS)
-
Dilute the Fexofenadine-d10 stock with 50:50 Methanol:Water to a final concentration of 100 ng/mL .
-
This ensures the IS signal is consistently high enough to minimize Poisson noise but low enough to avoid detector saturation.
Protocol 2: Linearity (Calibration Curve)
Objective: Establish the dynamic range (typically 1.0 – 1000 ng/mL for Fexofenadine PK studies).
-
Matrix Selection: Thaw pooled blank human plasma (K2EDTA is preferred over Heparin to avoid interferences).[1]
-
Spiking Scheme:
-
Processing: Process these standards exactly as described in the Extraction Protocol below.
-
Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Weighting: Apply 1/x² weighting. Fexofenadine variance typically increases with concentration (heteroscedasticity).[1]
-
Protocol 3: Extraction & Recovery Assessment
Method: Protein Precipitation (PPT).[1] While Liquid-Liquid Extraction (LLE) is cleaner, PPT is chosen here for high-throughput compatibility, relying on the d10-IS to correct for the heavier matrix load.[1]
Workflow Diagram
Figure 2: Protein Precipitation (PPT) workflow optimized for Fexofenadine.[1]
Detailed Steps for Recovery Experiment
To calculate True Recovery vs. Matrix Effect, prepare samples at Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (800 ng/mL) in five replicates for each set.
Set A: Neat Solutions
-
Prepare Fexofenadine and Fexofenadine-d10 in Mobile Phase (50:50 ACN:Water + 0.1% FA) at concentrations representing the final extract.
-
Note: If you extract 50 µL plasma and dilute 1:4 during the process, the theoretical concentration in the vial is 20% of the nominal plasma concentration.
Set B: Post-Extraction Spike (Matrix Factor)
-
Extract Blank Plasma (50 µL) following the diagram above (add ACN, vortex, centrifuge).
-
Take the supernatant.
-
Spike the supernatant with Fexofenadine and IS after the protein removal step.
-
This represents 100% recovery (no loss) but includes matrix components.[1]
Set C: Pre-Extraction Spike (True Process)
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 2.6 µm or 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Ammonium Acetate? It improves the ionization shape of the zwitterionic Fexofenadine.
-
-
Gradient:
-
0.0 min: 20% B[1]
-
0.5 min: 20% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
Data Analysis & Acceptance Criteria
Calculations
Using the peak areas from Sets A, B, and C:
Acceptance Criteria (FDA/EMA)
-
Linearity:
.[1][6] Back-calculated standards must be within ±15% of nominal (±20% for LLOQ). -
Recovery: There is no hard "pass/fail" number for recovery (e.g., 50% is acceptable if reproducible), but it must be consistent (CV < 15%) across Low, Mid, and High QC levels.
-
Matrix Effect: The IS-Normalized Matrix Factor CV should be < 15% across the 6 different lots of plasma tested.
References
-
FDA. (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][7][8][9] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] [Link]
-
ICH. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][9] [Link]
-
PubChem. (n.d.).[1] Fexofenadine-d10 Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
Sources
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Application Note: High-Throughput LC-MS/MS Quantification of Fexofenadine in Human Plasma Utilizing Fexofenadine-d10
Abstract
This application note details a robust, sensitive, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Fexofenadine in human plasma.[1][2][3][4][5] By employing Fexofenadine-d10 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability more effectively than structural analogs. The method utilizes a streamlined protein precipitation (PPT) extraction followed by reversed-phase chromatography, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of under 4 minutes.
Introduction & Scientific Rationale
The Analyte: Fexofenadine
Fexofenadine is a second-generation, non-sedating H1-receptor antagonist. Chemically, it is a zwitterionic compound (containing both carboxylic acid and amine groups), which presents unique challenges in extraction and chromatography. It is a substrate for P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), making its quantification critical for drug-drug interaction (DDI) studies [1].
The Role of Fexofenadine-d10 (SIL-IS)
In bioanalysis, "matrix effects"—the alteration of ionization efficiency by co-eluting plasma components (phospholipids, salts)—are a primary source of error. While analogs like cetirizine are sometimes used, they do not co-elute perfectly with fexofenadine, potentially leading to divergent ionization environments.
-
Mechanism: Fexofenadine-d10 shares identical physicochemical properties (pKa, solubility) and retention time with the analyte but is mass-resolved by +10 Da.
-
Benefit: It undergoes the exact same suppression or enhancement events as the analyte, providing a self-correcting quantitation system [2].
Method Development Strategy
Extraction Optimization: PPT vs. SPE
While Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) yields cleaner extracts, it is time-consuming and costly. For high-throughput clinical trials, Protein Precipitation (PPT) with Acetonitrile (ACN) is preferred.
-
Optimization: We utilize ACN acidified with 0.1% formic acid.[6] The acid disrupts protein binding (Fexofenadine is 60-70% protein-bound) and ensures the analyte is in the protonated state [M+H]+ prior to injection, improving solubility and recovery.
Chromatographic Conditions
A C18 stationary phase is selected for its ability to retain the hydrophobic backbone of fexofenadine.
-
Mobile Phase: A gradient of Ammonium Acetate/Formic Acid (Aqueous) and Acetonitrile (Organic) is used.[6] The ammonium ions suppress silanol activity on the column, improving peak shape for the amine moiety of fexofenadine.
Experimental Protocol
Chemicals and Reagents[7]
-
Internal Standard: Fexofenadine-d10 (Isotopic purity >99%).[10]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[10][9]
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Acetate.[7][9]
-
Matrix: Drug-free Human Plasma (K2EDTA).
Instrumentation
-
LC System: UHPLC System (e.g., Waters Acquity or Agilent 1290).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.
LC-MS/MS Conditions
Table 1: Mass Spectrometer Parameters (Source: ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Protonation of the tertiary amine. |
| Spray Voltage | 3500 - 4500 V | Optimal for stable Taylor cone formation. |
| Source Temp | 500°C | Ensures efficient desolvation of the mobile phase. |
| Curtain Gas | 30 psi | Prevents optics contamination. |
| Collision Gas | Medium (Argon) | Efficient fragmentation in q2. |
Table 2: MRM Transitions
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) |
| Fexofenadine | 502.3 | 466.2 | 50 | 27 |
| Fexofenadine-d10 | 512.3 | 476.2 | 50 | 27 |
Note: The transition represents the loss of water/hydroxyl groups and fragmentation of the piperidine ring structure.
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL of Fexofenadine and Fexofenadine-d10 in Methanol. Store at -20°C.
-
Working IS Solution: Dilute Fexofenadine-d10 stock to 200 ng/mL in Acetonitrile.
-
Calibration Standards: Spike blank plasma to create concentrations: 1, 2, 5, 10, 50, 200, 400, 500 ng/mL.
-
QC Samples: Low (3 ng/mL), Mid (250 ng/mL), High (400 ng/mL).
Sample Preparation Workflow (Protein Precipitation)
The following diagram illustrates the critical path for sample extraction.
Figure 1: High-Throughput Protein Precipitation Workflow. The dilution step (Green) is critical to prevent peak broadening caused by injecting strong organic solvent (ACN) onto an aqueous-equilibrated column.
Method Validation Parameters
To ensure regulatory compliance (FDA/EMA), the following parameters must be validated.
Linearity & Sensitivity
-
Regression: Weighted (1/x²) linear regression.
-
LLOQ: 1.0 ng/mL (S/N > 10).[10]
Accuracy & Precision
-
Intra-day: 5 replicates at LLOQ, Low, Mid, High QC. (CV < 15%, LLOQ < 20%).[1][10]
-
Inter-day: 3 separate runs.
Matrix Effect (ME) & Recovery (RE)
Calculate using the post-extraction spike method [3]:
-
ME (%) = (Area of Post-Extraction Spike / Area of Neat Standard) × 100.
-
RE (%) = (Area of Extracted Sample / Area of Post-Extraction Spike) × 100.
-
Target: ME should be between 85-115%. Fexofenadine-d10 must track the analyte ME within ±5%.
Troubleshooting & Expert Insights
Issue 1: Peak Tailing
-
Cause: Interaction between the secondary amine of fexofenadine and residual silanols on the column.
-
Solution: Increase Ammonium Acetate concentration to 10 mM or use a "high-load" end-capped column (e.g., Waters BEH).
Issue 2: Carryover
-
Cause: Fexofenadine is sticky (hydrophobic).
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
Issue 3: Ion Suppression at Void Volume
-
Cause: Early eluting salts/phospholipids.
-
Solution: Divert flow to waste for the first 0.5 min. Ensure k' (retention factor) > 2.
References
-
National Institutes of Health (NIH). (2014). Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma. Link
-
BenchChem. (2025).[6][7][8][9][13][14] Performance of Fexofenadine-d10 as an Internal Standard in Bioanalytical Methods. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
National Institutes of Health (NIH). (2010). Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma. Link
Sources
- 1. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amanote [app.amanote.com]
- 12. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Addressing peak tailing issues with Fexofenadine-d10 on C18 columns.
Topic: Addressing Peak Tailing Issues with Fexofenadine-d10 on C18 Columns
Introduction: The Zwitterion Challenge
Welcome to the technical support hub. If you are analyzing Fexofenadine-d10 (the deuterated internal standard for Fexofenadine), you are likely encountering the "shark fin" peak shape—a sharp front followed by a long, dragging tail.[1]
The Reality: Fexofenadine is a zwitterionic molecule containing both a basic tertiary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.2) [1]. On a standard C18 column, the peak tailing is rarely a physical issue (like a void); it is almost exclusively a chemical secondary interaction .
This guide provides the mechanistic understanding and the specific protocols to resolve this, ensuring your internal standard (IS) data is as sharp as your analyte data.
Part 1: The Mechanism (Why is this happening?)
To fix the tail, you must understand the invisible war inside your column.
The Silanol Trap: Standard C18 columns are made of silica. Even "end-capped" columns possess residual silanol groups (Si-OH).[1][2]
-
At pH > 3.5: Silanols deprotonate to form Si-O⁻ (negative charge).[1][2]
-
The Interaction: Fexofenadine’s tertiary amine is protonated (NH⁺) at this pH.
-
The Result: The positive amine sticks to the negative silanol via ion-exchange mechanisms, causing the molecule to "drag" behind the main solvent front.
Visualization: The Silanol Interaction Pathway
Figure 1: Mechanism of secondary interactions causing peak tailing.[1][2] The electrostatic attraction between the ionized silanol and the protonated amine acts as a "speed bump" for the molecule.
Part 2: Mobile Phase Optimization (The Chemical Fix)
The most effective way to eliminate tailing without buying a new column is to suppress the silanol ionization or block the sites.
Protocol A: The "Low pH" Strategy (Recommended)
By lowering the pH below 3.0, you force the silanols to remain protonated (neutral, Si-OH).[1] Neutral silanols do not attract the positive amine.
Reagents:
The Recipe:
| Component | Composition | Function |
|---|---|---|
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.9) | Buffers the system; keeps silanols neutral. |
| Mobile Phase B | 100% Acetonitrile + 0.1% Formic Acid | Organic eluent. |
Why this works: The ammonium ions (
Protocol B: The "Silanol Blocker" Strategy (For stubborn cases)
If low pH isn't enough, use a chaotic agent to compete for binding sites.
Additive: Triethylamine (TEA).[3]
-
Concentration: 5mM TEA in the aqueous mobile phase.
-
Mechanism: TEA is a small, aggressive base. It saturates the silanol sites, effectively "capping" them so Fexofenadine flows past freely.
-
Warning: TEA can suppress ionization in MS/MS. Use only if Protocol A fails, and monitor sensitivity.
Part 3: Column Selection & Care
Not all C18 columns are equal.[4][5][6] For Fexofenadine-d10, "Base Deactivated" is the keyword.[1][2][4]
The Hierarchy of C18 Columns for Basic Drugs
-
Hybrid Particle (Best): (e.g., Waters BEH, Agilent Poroshell HPH). These use ethylene-bridged silica which has fewer surface silanols naturally.[1][2]
-
Polar-Embedded (Better): These have a polar group near the surface that shields the silanols and provides a "water shield," preventing the amine from reaching the silica backbone.
-
Traditional End-Capped (Good): Standard C18 with TMS end-capping. Older generations (Type A silica) will fail here; ensure you use Type B (high purity) silica [3].
Diagnostic: Is it the Column or the Chemistry?
Perform the "Neutral Test" :
-
Inject a neutral compound (e.g., Toluene or Uracil) under the same conditions.
-
Result A: If the neutral peak tails, you have a physical void (dead column) or a bad connection.
-
Result B: If the neutral peak is sharp but Fexofenadine-d10 tails, it is a chemical interaction (use Protocol A).[1]
Part 4: Fexofenadine-d10 Specific Considerations
Since you are using the deuterated internal standard, you face unique challenges regarding "Cross-Talk" which can mimic tailing.
The Isotope Effect: Deuterium is slightly more lipophilic than Hydrogen. Fexofenadine-d10 may elute slightly earlier than the native drug.[1][2] This is normal.
The "Fake" Tail (Spectral Cross-Talk): If your Mass Spec method monitors the transition for d10, but the native drug concentration is extremely high (saturation), the native drug's isotopic envelope might bleed into the d10 channel.
-
Symptom: The d10 peak looks like it has a "shoulder" or a lifted baseline tail.
-
Fix: Ensure your MRM transitions are specific and that the mass resolution is set to "Unit" or "High" rather than "Low" or "Wide" [4].
Part 5: Troubleshooting Workflow
Follow this logic path to resolve the issue systematically.
Figure 2: Step-by-step decision tree for diagnosing peak asymmetry.
FAQ: Rapid Response
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol creates higher backpressure. However, Methanol is a protic solvent and can sometimes hydrogen-bond with silanols, slightly masking them better than Aprotic Acetonitrile.[1][2] If ACN fails, a switch to MeOH is a valid troubleshooting step [5].
Q: My retention time is shifting between injections. A: This is likely a pH equilibration issue. Because Fexofenadine has two pKa values (4.2 and 9.5), small fluctuations in mobile phase pH can drastically change its ionization state and retention. Ensure your buffer capacity is sufficient (at least 10mM). [1][2]
Q: The d10 peak is tailing, but the native drug is not. A: This is physically impossible if they are in the same mixture. If you see this, you are likely looking at a matrix interference co-eluting with the d10, or your d10 stock solution has degraded. Prepare a fresh d10 standard in pure solvent to verify.
References
-
PubChem. (2025).[7] Fexofenadine Compound Summary. National Library of Medicine. [Link]
-
Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (2025).[9] Peak Tailing in HPLC: Causes and Cures. [Link]
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG DRUG: Fexofenadine hydrochloride [kegg.jp]
- 7. Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. youtube.com [youtube.com]
Identifying and mitigating matrix effects in fexofenadine bioanalysis.
Topic: Identifying and Mitigating Matrix Effects in LC-MS/MS
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026
Welcome to the technical support portal for Fexofenadine bioanalysis. This guide addresses the specific challenges of quantifying Fexofenadine—a zwitterionic, P-gp substrate—in complex biological matrices like human plasma.
Our focus here is Matrix Effects (ME) : the invisible phenomenon where endogenous components (primarily phospholipids) alter ionization efficiency, compromising assay sensitivity and reproducibility.
🟢 Module 1: Diagnostics & Troubleshooting
Start here if you are seeing irregular data.
Q: My Internal Standard (Fexofenadine-d6) response is varying by >20% between patient samples. Is this instrument drift?
A: It is likely Matrix Effect (ME) , not instrument drift. Fexofenadine elutes in a hydrophobic region where endogenous phospholipids (PLs) often co-elute. If your IS response fluctuates between different patient lots (but remains stable in neat standards), you are experiencing "Differential Matrix Effect."
The Mechanism: Phospholipids (glycerophosphocholines and lysophosphocholines) compete for charge in the electrospray ionization (ESI) droplet. Because they are surface-active, they monopolize the surface of the droplet, preventing Fexofenadine from entering the gas phase.
Immediate Action: Run a Phospholipid Monitoring Scan . Add the following transitions to your MS method to visualize the interference:
-
m/z 184 → 184 (Phosphatidylcholines - PC)
-
m/z 496 → 184 (Lysophosphatidylcholines - LPC)
If these peaks overlap with Fexofenadine, you have confirmed the source of the suppression.
Q: I see a "ghost peak" for Fexofenadine in my blank samples after a high-concentration injection. Is this carryover or matrix?
A: This is likely Carryover , but matrix accumulation can exacerbate it. Fexofenadine is zwitterionic (contains both amine and carboxylic acid groups). It can ionically bind to silanol groups on the HPLC column or stainless steel surfaces.
The Fix:
-
Needle Wash: Ensure your needle wash contains both organic solvent (ACN/MeOH) and a pH modifier (e.g., 0.1% Formic Acid) to disrupt ionic interactions.
-
Column Flushing: Phospholipids accumulate on the column if the gradient doesn't reach 100% organic. Ensure your gradient holds at high organic for at least 2 column volumes after the analyte elutes.
🔵 Module 2: Sample Preparation Strategies
Optimizing extraction to remove the root cause.
Fexofenadine’s zwitterionic nature (pKa ~4.25 and ~9.[1]53) makes it tricky. Simple Protein Precipitation (PPT) is often insufficient because it does not remove phospholipids.
Comparative Extraction Protocols:
| Feature | Protein Precipitation (PPT) | Phospholipid Removal Plates (HybridSPE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility crash | Lewis Acid/Base interaction (Zirconia) | Ionic Exchange + Hydrophobic |
| PL Removal | < 20% (Poor) | > 99% (Excellent) | > 95% (Excellent) |
| Recovery | High, but dirty | High (>85%) | Variable (requires optimization) |
| Throughput | High | High | Medium |
| Verdict | Not Recommended for Fexofenadine | Gold Standard for high throughput | Best for dirty matrices (urine) |
Recommended Protocol: Phospholipid Removal (HybridSPE)
Why this works: The Zirconia-coated silica acts as a Lewis acid, binding strongly to the phosphate group (Lewis base) of the phospholipids, while Fexofenadine passes through.
-
Load: Add 100 µL Plasma to the plate.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Vortex for 2 minutes.
-
Elute: Apply vacuum. Collect filtrate.
-
Analyze: Inject directly or dilute 1:1 with water (to improve peak shape).
🟡 Module 3: Validation & Quantification
Proving your method is robust.
Q: How do I mathematically prove my method is free of Matrix Effects?
A: You must calculate the Matrix Factor (MF) using the Matuszewski method [1].[2] Do not rely solely on recovery.
The Matuszewski Protocol (Visualized):
Figure 1: The Matuszewski approach separates Extraction Recovery (RE) from Matrix Effects (MF). For Fexofenadine, an IS-normalized MF should be close to 1.0.
Calculation Steps:
-
Prepare Set A: Fexofenadine standard in mobile phase.
-
Prepare Set B: Extract blank plasma, then spike Fexofenadine into the extract.
-
Calculate:
-
MF = 1: No matrix effect.
-
MF < 1: Ion Suppression (Common with Fexofenadine + PLs).
-
MF > 1: Ion Enhancement.
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized Matrix Factor calculated from 6 different lots of plasma must be ≤ 15% [2].
🟣 Module 4: Chromatographic Optimization
If Sample Prep isn't enough.
Q: I cannot afford SPE plates. How do I fix this with Chromatography?
A: You must separate the Phospholipids from the Fexofenadine.
The "Ballistic Gradient" Trap: Many users run fast 2-minute gradients. Fexofenadine often elutes at ~1.2 min. Unfortunately, PLs also elute strongly at high organic concentrations.
The Solution: The "Flush" Step
-
Column: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Strategy:
-
Elute Fexofenadine early (e.g., 40-50% B).
-
Ramp to 95% B and HOLD for at least 1 minute to wash off PLs.
-
Re-equilibrate.
-
Workflow Visualization:
Figure 2: Chromatographic strategy to prevent phospholipid buildup. The "Wash" step is non-negotiable for Fexofenadine plasma assays.
📚 References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Rule, G., & Cramer, H. (2022).[4] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
-
BenchChem. (2025).[5] Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Fexofenadine-d3 as an Internal Standard.[5] BenchChem Application Notes.
Sources
Investigating potential for false positives in urine drug screenings with fexofenadine.
Current Status: Operational Subject: Investigating False Positives (Fexofenadine vs. Tramadol/Amphetamines/PCP) Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Assay Interference Support Hub. If you are accessing this guide, you are likely facing discordant results between a presumptive positive immunoassay and patient medication history involving Fexofenadine (Allegra) .
Unlike first-generation antihistamines (e.g., diphenhydramine), which are notorious for triggering false positives for opioids and PCP, Fexofenadine is often assumed to be "clean." However, recent field data and case reports indicate a specific, high-probability interference with Tramadol screenings and a lower-probability interference with Amphetamines .
This guide provides the technical causality, metabolic evidence, and validation protocols required to resolve these anomalies.
Module 1: Diagnostic Triage (Is it Fexofenadine?)
FAQ: Which assays are most susceptible to Fexofenadine interference?
A: While broad-spectrum interference is rare, Fexofenadine has been identified as a specific interferent for Tramadol immunoassays.
-
Primary Risk: Tramadol (High Confidence). Recent case studies and manufacturer alerts indicate that Fexofenadine (180 mg/day) can trigger false positives on rapid urine drug screens (e.g., faStep® multidrug kits).[1]
-
Secondary Risk: Amphetamines/PCP (Low/Moderate Confidence). While less common than with pseudoephedrine, the phenylethylamine backbone of Fexofenadine presents a structural risk for non-specific amphetamine antibodies, particularly at high urinary concentrations.
FAQ: Why is the interference inconsistent across patients?
A: Interference is concentration-dependent. Unlike many drugs that are extensively metabolized, Fexofenadine is excreted largely unchanged . If a patient has renal impairment or is dehydrated, the urinary concentration of the parent drug can exceed the antibody's cross-reactivity threshold (often >100,000 ng/mL required for interference), triggering a "false" binding event.
Module 2: Mechanism of Action
The "Unchanged Excretion" Factor
Most drug interferences are caused by metabolites. Fexofenadine is unique. It is the active metabolite of Terfenadine but undergoes negligible further metabolism itself.
-
Urinary Profile: ~11-12% of the oral dose is excreted unchanged in urine.
-
Implication: The molecule competing for the antibody binding site is the parent Fexofenadine, not a derivative. This allows for direct structural comparison.
Structural Mimicry: The Tramadol Connection
Fexofenadine possesses a tertiary amine and aromatic rings similar to Tramadol. In competitive binding immunoassays (ELISA/EMIT), the antibody is designed to bind Tramadol. However, at high saturation, the Fexofenadine molecule can occupy the binding site, preventing the binding of the enzyme-labeled conjugate, which the detector interprets as a "positive" result.
Visualization: Metabolic Fate & Interference Logic
Figure 1: Metabolic pathway highlighting the excretion of unchanged Fexofenadine into urine, leading to concentration-dependent immunoassay interference.
Module 3: Validation Protocols
Protocol A: Cross-Reactivity Verification (Bench Level)
If you suspect a specific lot of immunoassay kits is hypersensitive to Fexofenadine, perform this spike test.
Materials:
-
Drug-Free Urine (DFU).
-
Pure Fexofenadine HCl reference standard (or crushed 180mg tablet dissolved in methanol if pure standard is unavailable, though standard is preferred).
-
Target Immunoassay Kit (e.g., Tramadol panel).
Steps:
-
Preparation: Prepare a stock solution of Fexofenadine (1 mg/mL).
-
Spiking: Create a concentration gradient in DFU:
-
0 ng/mL (Negative Control)
-
10,000 ng/mL
-
50,000 ng/mL
-
100,000 ng/mL
-
500,000 ng/mL
-
-
Testing: Run the immunoassay on all samples in triplicate.
-
Analysis: Determine the concentration at which the assay flips from Negative to Positive. If this threshold is within physiologically possible urine concentrations (10–500 µg/mL), cross-reactivity is confirmed.
Protocol B: Confirmatory LC-MS/MS (Gold Standard)
Immunoassay results are presumptive . You must validate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fexofenadine and Tramadol are easily distinguished by mass.
LC-MS/MS Parameters for Differentiation:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (Example) |
| Tramadol | 264.2 | 58.1 | 246.1 | ~2.5 min |
| Fexofenadine | 502.3 | 466.2 | 171.1 | ~4.1 min |
Methodology:
-
Extraction: Dilute and shoot or Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Separation: C18 Reverse Phase column (e.g., Waters BEH C18).
-
Mobile Phase: Gradient elution with Ammonium Formate/Formic Acid (A) and Acetonitrile (B).
-
Criteria: The presence of the 502.3 -> 466.2 transition confirms Fexofenadine. The absence of 264.2 confirms the initial screen was a false positive.
Visualization: The Confirmation Workflow
Figure 2: Decision tree for resolving discordant immunoassay results involving suspected Fexofenadine interference.
References
-
Yousuf, S., et al. (2023). "False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases." Case Reports in Psychiatry. Link
-
UK Drug Testing. (2018).[2] "Fexofenadine False Positive Tramadol."[1][2][3][4] Technical Bulletins. Link
-
Lappin, G., et al. (2010). "Pharmacokinetics of fexofenadine: evaluation of a microdose and a therapeutic dose." European Journal of Clinical Pharmacology. Link
-
Pinto, L.S., et al. (2020).[5] "Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine." Journal of Chromatography B. Link
-
Wu, A.H. (2010). "Urine Drug Screening: Practical Guide for Clinicians." Mayo Clinic Proceedings. Link
Sources
- 1. False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukdrugtesting.co.uk [ukdrugtesting.co.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idealpublication.in [idealpublication.in]
Technical Support Center: Fexofenadine-d10 Stability and Forced Degradation Studies
Welcome to the technical support guide for understanding the stability of Fexofenadine-d10 through forced degradation studies. This document is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemistry and analytical strategy, providing you with the expertise to troubleshoot and interpret your results effectively.
Fexofenadine-d10, a stable isotope-labeled internal standard, is critical for accurate bioanalysis.[1] While its primary use is in quantitative analysis, understanding its stability under stress is paramount for validating stability-indicating methods. Its degradation profile is considered identical to that of the unlabeled Fexofenadine. These studies are mandated by regulatory bodies like the ICH to uncover potential degradation products and establish the intrinsic stability of a drug substance.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the planning and execution of forced degradation studies for Fexofenadine-d10.
Q1: Why is a forced degradation study necessary for Fexofenadine-d10?
A: Forced degradation studies, or stress testing, are crucial for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products that could form during storage, providing insight into the molecule's degradation pathways.[4]
-
Method Validation: The primary goal is to develop and validate a stability-indicating analytical method. By generating degradants, you can prove your method can separate these impurities from the parent Fexofenadine-d10 peak, ensuring accurate quantification over time.[5][6]
-
Formulation Development: Understanding how the molecule degrades helps formulation scientists develop a more stable drug product by selecting appropriate excipients and packaging.[3]
Q2: What are the most critical stress conditions for Fexofenadine?
A: Based on published literature, Fexofenadine shows the most significant degradation under oxidative and photolytic conditions.[6][7] It is also susceptible to acid and base hydrolysis, though to a lesser extent under milder conditions.[6][8] Thermal stress generally results in only slight degradation.[6] Therefore, a comprehensive study must include hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress.[2]
Q3: What is the target degradation range, and why?
A: The goal is not to completely destroy the drug. According to ICH guidelines, achieving 5-20% degradation of the active pharmaceutical ingredient (API) is ideal.[5][9]
-
Causality: Degradation below 5% may not be sufficient to produce and detect minor degradants, making it difficult to prove the method's specificity. Degradation above 20% can lead to the formation of secondary and tertiary degradants, which may not be relevant to normal storage conditions and can complicate the identification of primary pathways.[10]
Q4: Should I expect Fexofenadine-d10 to degrade differently than standard Fexofenadine HCl?
A: No. The deuterium labeling in Fexofenadine-d10 is on the diphenylmethyl moiety, which is not the primary site of degradation under common hydrolytic or oxidative stress. The isotopic substitution results in a negligible difference in chemical reactivity. Therefore, the degradation pathways, products, and stability profile of Fexofenadine-d10 will be virtually identical to that of Fexofenadine HCl.
Part 2: Troubleshooting Guide
Here we address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q: My mass balance is consistently below 90%. What are the likely causes and how can I fix it?
A: A poor mass balance (% Assay + % Impurities) suggests that not all components are being accounted for by your analytical method.
-
Potential Cause 1: Formation of Non-Chromophoric Degradants. Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard PDA/UV detector.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Mass spectrometry (LC-MS) is also an excellent tool for finding "hidden" impurities.
-
-
Potential Cause 2: Poor Elution from the HPLC Column. Degradants may be highly polar or non-polar and could be irreversibly adsorbed onto the column or retained beyond the analytical run time.
-
Solution: Introduce a strong solvent wash at the end of your gradient (e.g., 100% Acetonitrile or Isopropanol) and extend the run time to check for late-eluting peaks. Consider trying a different column chemistry if the issue persists.
-
-
Potential Cause 3: Formation of Volatile Degradants. Decarboxylation, particularly under photolytic stress, can produce more volatile compounds that are lost during sample preparation or injection.[7]
-
Solution: Minimize sample heating and evaporation steps. Ensure sample vials are securely capped. Use LC-MS with headspace analysis if volatile products are strongly suspected.
-
Q: I am not seeing any degradation under acidic or basic conditions. Is my experiment flawed?
A: Not necessarily. Fexofenadine is relatively stable, and achieving degradation requires specific conditions.
-
Potential Cause 1: Conditions are too mild. Room temperature hydrolysis with dilute acid/base may not be sufficient.
-
Solution: Increase the stress level. Studies have successfully used 1 N HCl or 2 N NaOH at elevated temperatures (e.g., 60°C) for several hours to achieve slight degradation.[6] One study noted that hydrolysis proceeded quickly within 10 minutes using 0.1 M HCl or NaOH.[8] It is critical to adjust the conditions to meet the target 5-20% degradation.
-
-
Potential Cause 2: Poor Solubility. If Fexofenadine-d10 precipitates out of the aqueous stress solution, the effective concentration available for reaction is reduced.
-
Solution: Use a co-solvent like methanol or acetonitrile (e.g., 20:80 v/v with the aqueous stressor) to ensure the drug remains in solution.[8] Always confirm solubility before starting the time course.
-
Q: I see a major degradation peak in my oxidative stress sample. How can I identify it?
A: The most commonly reported major degradation product of Fexofenadine under oxidative stress (e.g., using H₂O₂) is the N-oxide .[6][11]
-
Identification Strategy:
-
LC-MS Analysis: The N-oxide will have a mass-to-charge ratio (m/z) that is 16 amu higher than the parent compound due to the addition of an oxygen atom.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the parent peak with the degradant peak. The N-oxide will likely show a characteristic neutral loss of 16 or 17 (for -OH).
-
Reference Standard: If available, inject a certified reference standard of the Fexofenadine N-oxide to confirm the retention time.
-
Part 3: Experimental Protocols & Data
These protocols are starting points and should be optimized to achieve the target 5-20% degradation. The stability of the analyte in the final solution should also be evaluated.[8]
Typical Analytical Method
A stability-indicating method must be able to resolve all degradation products from the parent peak.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention and peak shape for Fexofenadine.[4][8] |
| Mobile Phase | Gradient of Acetonitrile and a pH-controlled buffer (e.g., phosphate or acetate) | A gradient is essential to elute both polar degradants and the hydrophobic parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV/PDA at 210-220 nm or 254 nm | Fexofenadine has UV absorbance at these wavelengths.[4][8] A PDA detector is crucial for assessing peak purity. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Forced Degradation Workflow
The overall process follows a logical sequence from stress application to data analysis.
Caption: General workflow for a forced degradation study.
Step-by-Step Stress Protocols
1. Acid Hydrolysis
-
Add 1 mL of Fexofenadine-d10 stock (1 mg/mL) to a vial containing 1 mL of 1 N HCl.
-
Incubate the vial in a water bath at 60°C.[6]
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 1 N NaOH.
-
Dilute with mobile phase to the target analytical concentration and analyze.
2. Base Hydrolysis
-
Add 1 mL of stock solution to 1 mL of 2 N NaOH.
-
Incubate at 60°C.[6]
-
Withdraw aliquots and neutralize with 2 N HCl.
-
Dilute and analyze as above.
3. Oxidative Degradation
-
Add 1 mL of stock solution to 1 mL of 3% H₂O₂.
-
Keep at 60°C for a defined period (e.g., 5 hours).[6]
-
Dilute the sample with mobile phase and inject immediately. There is typically no quench step required.
4. Thermal Degradation
-
Spread a thin layer of solid Fexofenadine-d10 powder in a petri dish.
-
Place in a hot air oven maintained at 105°C for 24 hours.[6]
-
Dissolve a known weight of the stressed solid in solvent, dilute, and analyze.
5. Photolytic Degradation
-
Expose a solution of Fexofenadine-d10 (e.g., in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][6]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and dark control samples.
Summary of Expected Degradation
This table summarizes typical findings from Fexofenadine forced degradation studies.
| Stress Condition | Reagents & Conditions | Major Degradation Products | Expected % Degradation |
| Acid Hydrolysis | 1 N HCl @ 60°C, 3.5 h | Minor, unspecified hydrolytic products | Slight (<10%)[6] |
| Base Hydrolysis | 2 N NaOH @ 60°C, 24 h | Minor, unspecified hydrolytic products | Slight (<10%)[6] |
| Oxidation | 3% H₂O₂ @ 60°C, 5 h | N-Oxide on the piperidine ring[6][11] | Significant (>10%)[6] |
| Photolysis | 1.2 million lux hours | Decarboxylated isopropyl derivative, Benzophenone derivative[7] | Significant (variable) |
| Thermal | 105°C, 24 h | Minor, unspecified products | Slight (<5%)[6] |
| Neutral Hydrolysis | Water @ 80°C, 4 h | None | Stable[6] |
Part 4: Degradation Pathway Visualization
Understanding the chemical transformations is key to identifying unknown peaks in your chromatogram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. youtube.com [youtube.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validated Bioanalytical Guide: Fexofenadine Quantification via LC-MS/MS using Fexofenadine-d10
[1][2][3][4][5][6]
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) and bioequivalence studies, the reliability of quantitative data hinges on the internal standard (IS) selection.[1][2][3][4] While structural analogs (e.g., terfenadine, cetirizine) and lower-mass isotopologs (d3, d6) have been utilized, Fexofenadine-d10 has emerged as the definitive "Gold Standard" for LC-MS/MS bioanalysis.
This guide provides a technical deep-dive into validated methodologies utilizing Fexofenadine-d10. By offering a +10 Da mass shift, this IS eliminates isotopic cross-talk and provides near-perfect co-elution with the analyte, ensuring robust compensation for matrix effects—a critical requirement for meeting FDA and EMA bioanalytical guidelines.
Part 1: Scientific Rationale & Mechanism
The Causality of Choice: Why Fexofenadine-d10?
The primary challenge in analyzing Fexofenadine in biological matrices (plasma, urine) is ion suppression caused by phospholipids and endogenous salts. An internal standard must not only track the analyte through extraction but also experience the exact same ionization environment.[5]
-
Chromatographic Co-elution: Unlike structural analogs (e.g., Cetirizine), which may elute minutes apart from Fexofenadine, Fexofenadine-d10 co-elutes perfectly. This means if a matrix component suppresses the signal at 1.89 min, both the analyte and the IS are suppressed equally. The ratio remains constant, preserving accuracy.
-
Isotopic Cross-Talk Elimination: Fexofenadine has a molecular mass of ~501.3 Da.
-
d3 IS: The M+3 peak of the native drug (due to natural 13C abundance) can contribute significantly to the IS channel, skewing results at high concentrations.
-
d10 IS: A +10 Da shift moves the IS mass (m/z 512.3) far beyond the isotopic envelope of the native analyte, effectively eliminating "cross-talk" and ensuring linearity over wide dynamic ranges (e.g., 1–500 ng/mL).
-
Visualization: Matrix Effect Compensation
The following diagram illustrates how Fexofenadine-d10 compensates for matrix effects compared to a structural analog.
Figure 1: Mechanism of matrix effect compensation. Fexofenadine-d10 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the validity of the quantitation ratio.
Part 2: Comparative Performance Analysis
The following table synthesizes performance data from validated methods, comparing Fexofenadine-d10 against common alternatives.
| Feature | Fexofenadine-d10 (Recommended) | Fexofenadine-d6 | Structural Analog (e.g., Cetirizine) |
| Retention Time Match | Perfect (Co-elution) | Perfect (Co-elution) | Poor (Shift > 0.5 min) |
| Matrix Effect Compensation | Excellent (Corrects for suppression) | Excellent | Low (Does not correct for specific time-point suppression) |
| Isotopic Cross-Talk | None (+10 Da shift is safe) | Minimal (Risk at very high conc.) | None (Different mass) |
| Recovery | 93% - 98% | 90% - 95% | Variable (Different extraction kinetics) |
| Linearity Range | 1.0 – 500.0 ng/mL | 1.0 – 500.0 ng/mL | Often limited at lower end |
| Suitability | Regulated Bioanalysis (FDA/EMA) | Research / Non-regulated | Preliminary Screening |
Key Insight: While d6 is a viable alternative, d10 provides an additional safety margin against isotopic interference from the native analyte's M+6 isotope, which can be relevant in high-concentration PK samples (Cmax).
Part 3: Validated Experimental Protocol
This protocol is derived from validated UPLC-MS/MS methodologies suitable for human plasma and serum.[6]
Materials & Reagents
-
Matrix: Human Plasma (K2-EDTA).[5]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate.[7]
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma sample into a 96-well plate or centrifuge tube.
-
Step 2: Add 100 µL of IS Working Solution (200 ng/mL Fexofenadine-d10 in Methanol).
-
Note: The high organic content precipitates proteins immediately.
-
-
Step 3: Vortex vigorously for 30 seconds.
-
Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 50 µL of the clear supernatant to an LC vial containing 100 µL of mobile phase (to match initial mobile phase composition and improve peak shape).
LC-MS/MS Conditions
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.[6]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or MeOH:ACN 50:50).
-
Flow Rate: 0.4 – 0.5 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B (Re-equilibration)
-
-
MS Detection: Positive ESI, MRM Mode.
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 40 | 27 |
| Fexofenadine-d10 | 512.3 | 476.2 | 40 | 28 |
Note: The transition 502.3 -> 466.2 corresponds to the loss of two water molecules or specific fragmentation of the piperidine ring structure, characteristic of Fexofenadine.
Part 4: Workflow Visualization
The following diagram outlines the critical path from sample extraction to data validation.
Figure 2: Validated bioanalytical workflow. The internal standard is introduced before extraction to track recovery and volume variations throughout the entire process.
Part 5: Validation Parameters & Troubleshooting
Critical Validation Metrics
Based on literature data employing this specific workflow:
-
Linearity:
over 1.0 – 500 ng/mL range. -
Accuracy (Bias): ±15% (±20% at LLOQ).
-
Precision (CV): <10%.
-
Recovery: Consistent extraction efficiency (~95%) for both Analyte and IS.
Senior Scientist Troubleshooting Tips
-
Peak Tailing: Fexofenadine is basic. If peak tailing occurs, ensure the aqueous mobile phase pH is acidic (pH ~3.0-4.0 using ammonium formate/formic acid) to protonate the amine and reduce secondary silanol interactions.
-
Carryover: Fexofenadine can stick to injector surfaces. Use a needle wash solution containing 50:50 MeOH:Water with 0.1% Formic Acid.
-
IS Signal Drift: If the d10 signal drifts throughout a run, check for "charging" of the MS source. Divert the flow to waste for the first 1 minute and the last 1 minute of the gradient to prevent salts from entering the source.
References
-
BenchChem. A Comparative Guide to Internal Standards for Fexofenadine Analysis. BenchChem Application Notes. Link
-
National Institutes of Health (NIH). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PMC. Link
-
National Institutes of Health (NIH). Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS. PMC. Link
-
BenchChem. Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Fexofenadine-d3 as an Internal Standard. BenchChem Application Notes. Link
-
MedChemExpress. Fexofenadine-d10 hydrochloride Product Information. MedChemExpress.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: Interpreting the Fexofenadine-d10 Certificate of Analysis for Bioanalysis
Topic: Interpreting the Certificate of Analysis for Fexofenadine-d10 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Hidden Variables in Your Standard
In regulated bioanalysis (GLP/GCP), the Internal Standard (IS) is the anchor of your quantitative method. While Fexofenadine-d10 is the industry "gold standard" for quantifying Fexofenadine in human plasma, not all commercial lots are created equal. A Certificate of Analysis (CoA) is more than a receipt; it is a technical dossier that dictates your stock solution preparation strategy.
This guide moves beyond basic parameter listing to explain the causality between CoA specifications (Isotopic Purity, Salt Form, Water Content) and LC-MS/MS assay performance (LLOQ, Linearity, Matrix Effect).
Critical CoA Parameters: A Deep Dive
When reviewing a CoA for Fexofenadine-d10 (typically the hydrochloride salt), three parameters dictate the "Go/No-Go" decision for method validation.
A. Isotopic Purity & The "Cross-Talk" Hazard
The Spec: Typically expressed as "Atom % D" (e.g., ≥ 99.0%) or "Isotopic Enrichment." The Reality: High atom % D is necessary but insufficient. You must scrutinize the Isotopic Distribution (often found in the MS spectral data attached to the CoA).
-
The Risk: If the batch contains significant amounts of d0 (unlabeled) or d1-d5 isotopologues, these will contribute to the analyte's MRM channel.
-
The Calculation:
If your IS concentration is high (to combat matrix effects), even 0.1% d0 contamination can induce a phantom signal in your blank samples, compromising your LLOQ.[1]
B. Chemical Purity vs. Potency (The Stoichiometry Trap)
The Spec: HPLC Purity (>98%) vs. Assay (Titration/NMR). The Reality: Fexofenadine-d10 is usually supplied as a Hydrochloride (HCl) salt and may be a hydrate.[1]
-
Correction Factor: You cannot weigh 1.00 mg and assume 1.00 mg of free base.
C. Labeling Position (NMR Verification)
The Spec:
-
Verification: Check the aromatic region (7.0 - 7.5 ppm).[1] In the d10 spectrum, the integration for these protons should be near zero (silent), confirming the label is in a metabolically stable position (unlikely to be exchanged back to H in aqueous media).
Comparative Analysis: Why d10?
Why pay the premium for d10 when d6 or analog standards are available? The choice impacts the Selectivity and Robustness of the assay.
Table 1: Performance Comparison of Internal Standards
| Feature | Fexofenadine-d10 (Recommended) | Fexofenadine-d6 | Terfenadine / Analogues |
| Mass Shift ( | +10 Da | +6 Da | N/A (Different MW) |
| Isotopic Overlap | Negligible. The d10 mass is far beyond the natural isotope envelope (M+1, M+2) of the analyte.[1] | Moderate Risk. High concentrations of Analyte can contribute to the d6 channel (M+6 isotope of analyte), causing non-linearity. | None. |
| Retention Time | Co-elutes perfectly with Analyte. | Co-elutes perfectly. | Shifts. Does not experience the exact same matrix suppression/enhancement at the exact same time. |
| Extraction Efficiency | Identical to Analyte. | Identical to Analyte. | Variable. Different logP leads to different recovery rates. |
| Cost | High (Tier 1) | Medium (Tier 2) | Low (Tier 3) |
| Regulatory Risk | Low (Preferred by FDA/EMA).[1] | Low/Medium.[2] | High. Harder to justify during incurred sample reanalysis (ISR).[1] |
Visualizing the Mass Shift Advantage
-
Scenario: High concentration sample (ULQ).
-
d6 Standard: The natural isotopic distribution of Carbon-13 in the native drug creates a "tail" that extends up to M+6. At high concentrations, this "tail" overlaps with the IS, suppressing the IS signal ratio.
-
d10 Standard: The +10 Da shift pushes the IS signal into a "quiet" zone, completely free from the analyte's isotopic interference.
Experimental Protocols
Workflow 1: IS Stock Solution Validation
Objective: Ensure the CoA-defined purity translates to bench-level accuracy.
Step 1: Stock Preparation
-
Equilibrate Fexofenadine-d10 vial to room temperature (prevent condensation).
-
Weigh ~1.0 mg into a glass weighing boat (avoid static).
-
Transfer to a 10 mL volumetric flask.
-
Critical: Dissolve in Methanol (Fexofenadine is sparingly soluble in pure water).[1]
-
Calculate concentration using the CoA Purity Factor (Chemical Purity
(1 - Water/100) MW_FreeBase/MW_Salt).[1]
Step 2: The "Zero-Blank" Interference Test
-
Prepare a "System Suitability" sample: Mobile Phase only.
-
Prepare a "Zero" sample: Blank Matrix + IS (at working concentration).[1]
-
Prepare a "ULOQ" sample: Analyte at highest concentration (no IS).[1]
-
Inject:
-
Check Channel A (Analyte): Does the "Zero" sample show a peak? (Target: < 20% of LLOQ).
-
Check Channel B (IS): Does the "ULOQ" sample show a peak? (Target: < 5% of IS response).
-
Diagram: CoA Assessment & Validation Logic
Caption: Decision matrix for validating Fexofenadine-d10 based on CoA data and experimental interference checks.
Diagram: LC-MS/MS Signaling Pathway (Mechanism of Action)
This diagram illustrates why the d10 IS is critical for correcting ionization suppression in the Electrospray Ionization (ESI) source.
Caption: The d10 IS co-elutes and experiences identical ionization suppression, mathematically cancelling matrix effects.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10.[1][3] Retrieved from [Link][1]
Sources
The Gold Standard in Bioanalysis: A Performance Comparison of Fexofenadine-d10 in Linearity and Recovery Experiments
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An Explanation of Recovery and Linearity [quansysbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
ICH guidelines for the validation of methods using deuterated internal standards.
Topic: ICH Guidelines for the Validation of Methods Using Deuterated Internal Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Gold Standard Paradox
In quantitative bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is universally regarded as the "Gold Standard."[1] By replacing hydrogen atoms with deuterium (
However, a blind reliance on deuterated standards without understanding their physicochemical nuances can lead to method failure. This guide objectively compares Deuterated IS against Structural Analogs and
Regulatory Framework: The ICH M10 Mandate
The ICH M10 guideline (adopted 2022/2023) harmonizes bioanalytical validation across the FDA, EMA, and PMDA. It places specific burdens of proof on the Internal Standard.
Core ICH M10 Requirements for IS:
-
Tracking: The IS must track the analyte response variations caused by matrix effects and recovery losses.
-
Interference (Cross-Talk): The IS must not interfere with the analyte signal, and the analyte must not interfere with the IS signal (isotopic contribution).
-
Variability: IS response variability during study sample analysis must be monitored; excessive drift indicates method instability.
Senior Scientist Insight: Regulatory bodies do not explicitly mandate which IS to use, but they mandate performance. If an Analog IS cannot demonstrate a Matrix Factor (MF) normalized to the analyte close to 1.0, it fails. This effectively forces the industry toward SIL-IS for complex matrices.
Comparative Analysis: Deuterated vs. Analog vs. C
The following table compares the three primary IS strategies based on performance data and physicochemical behavior.
Table 1: Comparative Performance Metrics
| Feature | Structural Analog | Deuterated SIL-IS ( | Carbon/Nitrogen SIL-IS ( |
| Cost | Low | Moderate | High |
| Chemical Identity | Different | Identical (Isotopic) | Identical (Isotopic) |
| Retention Time | Often distinct from analyte | Potential Shift (Pre-elution) | Perfect Co-elution |
| Matrix Effect Compensation | Poor to Moderate. Does not co-elute; experiences different ion suppression. | High. Co-elutes, but risk of separation in high-efficiency UPLC. | Perfect. No isotope effect on retention. |
| Isotopic Interference | None (different mass) | Risk. | Low. +3 Da shift usually sufficient. |
| ICH M10 Suitability | Low (High risk of failing MF test) | High (Standard of Care) | Superior (Ultimate Robustness) |
Technical Deep Dive: The Deuterium Isotope Effect
While Deuterated IS is the industry workhorse, you must validate against the Deuterium Isotope Effect .
-
The Mechanism: The C-D bond is shorter and more stable than the C-H bond. This slightly reduces the lipophilicity of the molecule.
-
The Consequence: In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analytes.
-
The Risk: If the retention time shift is significant (e.g., >0.05 min in a sharp UPLC peak), the IS and Analyte may elute in different "matrix zones." If the IS elutes in a suppression zone and the analyte does not, the IS will overcompensate, leading to inaccurate quantification.
Diagram 1: The Internal Standard Selection Logic (ICH M10)
Caption: Decision tree for Internal Standard selection emphasizing the critical check for retention time shifts inherent in deuterated standards.
Experimental Protocols: Self-Validating Systems
To meet ICH M10 standards using a Deuterated IS, you must perform two specific orthogonal experiments.
Protocol A: Cross-Signal Contribution (Isotopic Interference)
Goal: Ensure the IS does not contribute to the Analyte signal (false positive) and the Analyte does not contribute to the IS signal (quantification error).
-
Prepare Samples:
-
Sample A: Blank Matrix + Internal Standard (at working concentration).
-
Sample B: Blank Matrix + Analyte (at ULOQ - Upper Limit of Quantification).
-
-
LC-MS/MS Analysis: Inject replicates (
). -
Calculation:
-
IS Interference: Measure peak area at the Analyte transition in Sample A.
-
Analyte Interference: Measure peak area at the IS transition in Sample B.
-
-
Acceptance Criteria (ICH M10):
-
Interference in Blank + IS must be < 20% of the Analyte response at the LLOQ.
-
Interference in Blank + Analyte (ULOQ) must be < 5% of the IS response.
-
Protocol B: Matrix Factor (MF) Determination
Goal: Prove that the Deuterated IS compensates for matrix effects.
-
Prepare Samples:
-
Matrix-Free: Analyte + IS in solvent/mobile phase (Low and High QC levels).
-
Matrix-Spiked: Extract blank matrix from 6 individual donors (lipemic/hemolyzed included). Spike the extract with Analyte + IS (Post-extraction spike).
-
-
Calculation:
-
Absolute MF: (Peak Area in Matrix) / (Peak Area in Solvent).
-
IS-Normalized MF: (Absolute MF of Analyte) / (Absolute MF of IS).
-
-
Data Analysis:
-
Calculate the %CV of the IS-Normalized MF across the 6 lots.
-
-
Acceptance Criteria (ICH M10):
-
The %CV of the IS-Normalized MF calculated from the 6 lots must be ≤ 15% .
-
Supporting Experimental Data
The following data summarizes a typical validation scenario comparing an Analog IS vs. a Deuterated IS for a hydrophobic drug (e.g., Atorvastatin) in human plasma.
Table 2: Matrix Factor & Precision Comparison
| Parameter | Analog IS (Structural) | Deuterated IS ( | ICH M10 Status |
| Analyte Retention Time | 2.45 min | 2.45 min | N/A |
| IS Retention Time | 1.90 min | 2.43 min ( | Acceptable |
| Absolute MF (Analyte) | 0.65 (Significant Suppression) | 0.65 (Significant Suppression) | Info Only |
| Absolute MF (IS) | 0.95 (No Suppression) | 0.64 (Matches Analyte) | Info Only |
| IS-Normalized MF (Mean) | 0.68 | 1.01 | Ideal is 1.0 |
| IS-Normalized MF (%CV) | 18.5% (High Variability) | 3.2% (Excellent) | Analog Fails (>15%) |
Interpretation: The Analog IS eluted earlier (1.90 min) and missed the suppression zone at 2.45 min. Consequently, it failed to correct the data. The Deuterated IS co-eluted (2.43 min), experienced the same suppression (0.64 vs 0.65), and mathematically corrected the result to ~1.0 with low variability.
Validation Workflow Visualization
Diagram 2: ICH M10 Validation Workflow for Deuterated IS
Caption: Step-by-step validation workflow ensuring the Deuterated IS meets specific ICH M10 acceptance criteria before full accuracy/precision testing.
References
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation - Step 5.[2] [Link]
-
Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][4] Waters Corporation Application Note. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[5] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] [Link]
-
Bunch, D. R., et al. (2014).[6][7] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinica Chimica Acta.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
Safety Operating Guide
Personal protective equipment for handling Fexofenadinone-d10
Executive Summary & Compound Profile
Fexofenadinone-d10 is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of Fexofenadine and its metabolites. As a deuterated ketone intermediate (often referred to as Fexofenadine ketone-d10), it serves as a critical reference material for impurity profiling and pharmacokinetic studies.
While the parent compound (Fexofenadine) is a non-sedating antihistamine with a relatively safe toxicological profile, This compound must be handled as a potent pharmaceutical intermediate. Its specific hazards are often extrapolated from the parent active pharmaceutical ingredient (API) but require stricter containment due to its role as a concentrated chemical standard.
Critical Hazard Profile
| Parameter | Classification | Notes |
| GHS Signal Word | WARNING | Based on structural analogs and parent API. |
| Primary Hazards | Irritant (H315, H319, H335) | Respiratory, Skin, and Eye irritation.[1][2] |
| Secondary Hazards | Reprotox (H361) | Suspected of damaging fertility or the unborn child (conservative classification for pharmaceutical intermediates). |
| Physical State | Solid (Crystalline Powder) | Hygroscopic; potential for static charge generation. |
| Isotopic Stability | High (C-D bonds) | Stable against H/D exchange in neutral solvents, but sensitive to extreme pH. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This system is designed to protect the operator from exposure and the compound from isotopic contamination (e.g., skin oils, moisture).
Tiered Protection Protocol
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness) | Outer Layer: Changed immediately upon contamination. Inner Layer: Prevents skin contact during doffing. Protects sample from skin oils. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Prevent ocular exposure to fine particulates during weighing. Standard safety glasses are insufficient for powder handling. |
| Respiratory | N95/FFP3 Mask (Minimum) or PAPR | Required if handling outside a fume hood (not recommended). Prevents inhalation of airborne particulates.[2][3][4] |
| Body Protection | Lab Coat (Tyvek® or Cotton) + Cuff Guards | Tyvek is preferred to reduce lint contamination of the sample. Cuff guards seal the gap between glove and coat. |
Operational Protocol: Handling & Preparation
This workflow ensures mass balance accuracy and maintains the isotopic integrity of the standard.
Phase 1: Receipt & Equilibration
-
Step 1: Upon receipt, inspect the vial for physical damage.
-
Step 2: Store immediately at -20°C .
-
Step 3 (Critical): Before opening, allow the vial to equilibrate to room temperature (approx. 30–45 mins) inside a desiccator.
-
Why? Opening a cold vial introduces condensation. Water introduces protons (
), potentially interfering with precise MS quantitation and degrading the matrix.
-
Phase 2: Weighing & Solubilization
-
Environment: Weigh inside a Chemical Fume Hood or Powder Containment Enclosure . Use an ionizing bar to neutralize static electricity, which can scatter the fine powder.
-
Solvent Selection: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).
-
Note: Avoid protic solvents (like water/alcohols) if the specific labeling position is labile, though d10 usually denotes stable ring deuteration.
-
-
Dissolution:
-
Tare a clean, amber volumetric flask.
-
Transfer this compound using a disposable antistatic spatula.
-
Add solvent to 80% volume. Sonicate briefly (30s) if necessary.
-
Dilute to volume.
-
Phase 3: Storage of Stock Solutions
-
Transfer stock solution to Amber Silanized Glass Vials (to prevent adsorption).
-
Store at -80°C for long-term stability (>1 month) or -20°C for working stocks.
Visualization: Safety & Logic Workflow
The following diagram illustrates the decision logic for handling this compound, integrating safety checkpoints with experimental success factors.
Figure 1: Operational workflow emphasizing moisture control to protect isotopic purity.
Waste Disposal & Emergency Procedures
Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Ensure goggles and N95/PAPR are secure.
-
Contain: Cover the spill with a damp paper towel (if compatible) or use a HEPA-filtered vacuum dedicated to hazardous drugs. Do not sweep (generates aerosols).
-
Clean: Wipe the area with 70% Ethanol, followed by a detergent solution.
-
Dispose: Place all cleanup materials into a yellow Biohazard/Chemo Waste bag.
Disposal of Solutions
-
Do not pour down the drain.
-
Dispose of liquid waste in Halogenated or Non-Halogenated Solvent Waste containers, depending on the dissolution solvent.
-
Label waste clearly as: "Contains Trace this compound (Pharmaceutical Standard)."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Handling and Stability. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
